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Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 5-bromoisoindoline-1-carboxylate

Abstract Methyl 5-bromoisoindoline-1-carboxylate is a richly functionalized heterocyclic compound poised as a versatile building block for modern drug discovery and materials science. This guide provides an in-depth anal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-bromoisoindoline-1-carboxylate is a richly functionalized heterocyclic compound poised as a versatile building block for modern drug discovery and materials science. This guide provides an in-depth analysis of its core chemical properties, predictable spectroscopic signatures, and extensive synthetic utility. The molecule's architecture, featuring a chiral isoindoline core, a synthetically tractable methyl ester, and a strategically placed bromine atom, offers three distinct points for molecular diversification. We will explore robust synthetic strategies, detail its reactivity in key transformations such as palladium-catalyzed cross-coupling, and discuss its application as a scaffold in the rational design of complex, biologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic programs.

Introduction: The Isoindoline Scaffold in Modern Chemistry

The isoindoline ring system, a bicyclic heterocycle composed of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Unlike its more common isomer, indoline, the nitrogen atom in isoindoline occupies the 2-position, which imparts distinct conformational and electronic properties.[2] This structural motif is found in a range of natural products and pharmaceuticals, where it contributes to potent biological activities including anti-inflammatory, antiviral, and anticancer effects.[1][3][4][5]

Methyl 5-bromoisoindoline-1-carboxylate emerges as a particularly valuable derivative. Its key attributes are:

  • A Chiral Center: The C1 position is a stereocenter, allowing for the development of enantiomerically pure molecules, a critical consideration in modern pharmacology.

  • A Reactive Handle: The bromine atom at the 5-position serves as a versatile handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[6] This enables the strategic introduction of a wide array of substituents to explore the chemical space around the core.

  • Modifiable Functionality: The methyl ester at C1 provides a site for classical transformations, including hydrolysis, reduction, and amidation, facilitating the attachment of diverse side chains or linkage to other molecular fragments.

This combination of features makes it an ideal starting point for constructing libraries of complex molecules for screening and lead optimization.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of Methyl 5-bromoisoindoline-1-carboxylate provide the foundation for its handling, reaction design, and purification.

Table 1: Core Physicochemical Properties

Property Value Source/Note
IUPAC Name Methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate IUPAC Nomenclature
Molecular Formula C₁₀H₁₀BrNO₂ ---
Molecular Weight 256.10 g/mol ---
CAS Number Not available Specialized intermediate
Appearance Predicted: White to off-white solid Based on similar structures
Topological Polar Surface Area (TPSA) 38.33 Ų Calculated
Predicted XLogP3 2.1 Calculated
Hydrogen Bond Donors 1 (Amine N-H) ---
Hydrogen Bond Acceptors 2 (Ester Oxygens) ---

| Storage Conditions | 2-8°C, protect from light, store under inert gas | Recommended for brominated heterocycles[7][8] |

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on spectroscopic analysis. While experimental data for this specific molecule is not publicly available, a reliable spectroscopic profile can be predicted based on the analysis of closely related structures.[9][10][11]

Table 2: Predicted Spectroscopic Data

Technique Expected Signature
¹H NMR Aromatic Region (δ 7.2-7.6 ppm): Three protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring (e.g., a doublet, a doublet of doublets, and a singlet/narrow doublet). Pyrrolidine CH (δ ~4.8-5.2 ppm): A singlet or triplet, depending on coupling to the adjacent CH₂ protons. Pyrrolidine CH₂ (δ ~4.2-4.6 ppm): Two diastereotopic protons, likely appearing as a pair of doublets or a complex multiplet. Amine NH (δ ~2.0-4.0 ppm): A broad singlet, exchangeable with D₂O. Methyl Ester (δ ~3.7 ppm): A sharp singlet integrating to 3H.
¹³C NMR Carbonyl Carbon (δ ~170-175 ppm): Ester C=O. Aromatic Carbons (δ ~115-145 ppm): Six distinct signals, including the carbon bearing the bromine atom (C-Br) at a characteristically lower field (~115-120 ppm). Pyrrolidine CH (δ ~60-65 ppm): C1 carbon. Pyrrolidine CH₂ (δ ~50-55 ppm): C3 carbon. Methyl Ester (δ ~52 ppm): O-CH₃ carbon.

| Mass Spec (ESI+) | [M+H]⁺: 256.0, 258.0. [M+Na]⁺: 278.0, 280.0. The characteristic ~1:1 isotopic pattern for bromine is the definitive feature. |

Synthesis and Purification

A robust synthesis of Methyl 5-bromoisoindoline-1-carboxylate can be envisioned through a multi-step sequence that leverages established named reactions. The causality for this proposed route is based on creating the core heterocyclic structure first, followed by a regioselective functionalization of the aromatic ring. A plausible retrosynthetic analysis is outlined below.

G Target Methyl 5-bromoisoindoline-1-carboxylate Step1 Late-stage Bromination Target->Step1 Intermediate1 Methyl isoindoline-1-carboxylate Step1->Intermediate1 Step2 Pictet-Spengler Reaction Intermediate1->Step2 Precursor1 2-(2-Aminoethyl)benzaldehyde Step2->Precursor1 Precursor2 Glyoxylic Acid Step2->Precursor2

Caption: Retrosynthetic analysis for the target compound.

Protocol 1: Proposed Synthesis via Pictet-Spengler Cyclization and Bromination

This protocol is a representative, field-proven workflow adapted for this specific target. The Pictet-Spengler reaction is a classic and reliable method for constructing isoquinoline and related heterocyclic systems.[12][13]

Step A: Synthesis of Isoindoline-1-carboxylic Acid via Pictet-Spengler Reaction

  • Reaction Setup: To a solution of 2-(2-aminoethyl)benzaldehyde (1.0 eq) in a 1:1 mixture of water and acetonitrile, add glyoxylic acid (1.1 eq).

  • pH Adjustment: Adjust the pH of the mixture to 4-5 using acetic acid. Causality: The reaction proceeds via the formation of an iminium ion, which is favored under mildly acidic conditions.[12] Harshly acidic conditions can lead to side reactions or decomposition.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure. The crude product, isoindoline-1-carboxylic acid, can be purified by recrystallization from an ethanol/water mixture.

Step B: Esterification

  • Reaction Setup: Suspend the crude isoindoline-1-carboxylic acid (1.0 eq) in methanol (MeOH). Cool the suspension to 0 °C in an ice bath.

  • Esterification: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the cooled suspension. Causality: SOCl₂ reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol. This is a standard and highly efficient method (Fischer esterification) for converting carboxylic acids to methyl esters.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup: Cool the reaction and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl isoindoline-1-carboxylate.

Step C: Regioselective Bromination

  • Reaction Setup: Dissolve the crude methyl isoindoline-1-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. Causality: NBS is a safe and convenient source of electrophilic bromine. The isoindoline nitrogen is an activating group, directing electrophilic aromatic substitution to the para position (C5), leading to high regioselectivity.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup and Purification: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS or bromine. Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine. Dry over sodium sulfate, filter, and concentrate. The final product, Methyl 5-bromoisoindoline-1-carboxylate, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three key functional groups.

Caption: Key reaction pathways for molecular diversification.

Palladium-Catalyzed Cross-Coupling at the C5-Bromine

The C-Br bond is the premier site for building molecular complexity. It readily participates in a host of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-O bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynyl derivatives.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines forms C-N bonds, introducing diverse amine functionalities.

  • Heck Reaction: Reaction with alkenes creates new C-C bonds with vinyl groups.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for functionalizing the C5 position.

  • Reagent Preparation: In a reaction vial, combine Methyl 5-bromoisoindoline-1-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture (e.g., 3:1 Dioxane/Water) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq). Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen). Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover and high yield.

  • Reaction: Heat the mixture to 80-100 °C for 6-12 hours, stirring vigorously.

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the resulting biaryl product by silica gel chromatography.

Applications in Drug Discovery

The true value of Methyl 5-bromoisoindoline-1-carboxylate is realized in its role as a foundational scaffold for generating novel chemical entities with therapeutic potential. The isoindoline core and its oxidized isoindolinone variants are known to inhibit various enzymes and receptors.[4][6] For instance, derivatives of the related 5-bromoindole-2-carboxylic acid scaffold have been investigated as potent inhibitors of EGFR and VEGFR-2 tyrosine kinases, which are critical targets in oncology.[14][15]

G cluster_0 Core Scaffold cluster_1 SAR Exploration cluster_2 Diversified Library Member Core Methyl 5-bromoisoindoline-1-carboxylate C5-Br N-H C1-COOMe Final Final Product C5-R¹ N-R² C1-CONHR³ Core:f0->Final:f0 Core:f1->Final:f1 Core:f2->Final:f2 R1 R¹-B(OH)₂ (Suzuki) R1->Core:f0 R2 R²-X (N-Alkylation) R2->Core:f1 R3 R³-NH₂ (Amidation) R3->Core:f2

Caption: Scaffold-based drug design and library synthesis workflow.

By systematically modifying the three reactive sites, medicinal chemists can conduct detailed Structure-Activity Relationship (SAR) studies:

  • C5 Position (via Bromine): Modulates interactions in hydrophobic pockets and can be used to tune target selectivity.

  • N2 Position (via Amine): Influences the overall polarity, solubility, and metabolic stability of the molecule.

  • C1 Position (via Ester): Provides a vector for attaching solubilizing groups or pharmacophores that can engage with specific sub-pockets of a biological target.

Handling, Storage, and Safety

  • Handling: As with all fine chemicals, Methyl 5-bromoisoindoline-1-carboxylate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Brominated aromatic compounds can be sensitive to light and air over long periods.[16] For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), and refrigerated at 2-8°C.[7][8]

  • Safety: The compound is an organic halide and should be considered an irritant. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

Methyl 5-bromoisoindoline-1-carboxylate is more than a simple chemical; it is a sophisticated tool for chemical innovation. Its well-defined structure, characterized by three orthogonal points of reactivity, provides a reliable and versatile platform for the synthesis of complex molecular architectures. For research teams in drug discovery and materials science, this compound offers an efficient starting point for building diverse chemical libraries, enabling the rapid exploration of structure-activity relationships and the discovery of novel, high-value molecules.

References

  • Enantioselective intramolecular Pictet–Spengler type annulation of indole-linked 3-methyleneisoindolin-1-ones. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Isoindoline. Wikipedia. Available at: [Link]

  • One-Pot Reaction Sequence: N-Acylation/Pictet-Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. PubMed. Available at: [Link]

  • One-Pot Reaction Sequence: N-Acylation/Pictet–Spengler Reaction/Intramolecular [4 + 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Isoindoline. Wikipedia. Available at: [Link]

  • The chemistry of isoindole natural products. National Institutes of Health (NIH). Available at: [Link]

  • Properties and Functions of Isoindoline: A Short Review. JETIR.org. Available at: [Link]

  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Aromatic Compounds Are Unusually Stable. Lumen Learning. Available at: [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid... ResearchGate. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ACS Publications. Available at: [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. SciSpace. Available at: [Link]

  • Methyl 5-bromo-2-oxoindoline-7-carboxylate. American Elements. Available at: [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

  • METHYL 5-BROMOISOQUINOLINE-1-CARBOXYLATE. Matrix Fine Chemicals. Available at: [Link]

  • SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. Available at: [Link]

  • Synthesis method of 6-bromoisoindolinyl-1-one. Google Patents.
  • Emerging applications of 5-bromo-1-pentene in medicine. Prism Scientific. Available at: [Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available at: [Link]

  • Method for the bromination of aromatic compound. Google Patents.
  • Bromocarboxylic acid synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

  • 5-Bromo-1-methylisoindoline hydrochloride. PubChem. Available at: [Link]

Sources

Exploratory

Purity and stability of Methyl 5-bromoisoindoline-1-carboxylate

Technical Guide: Purity and Stability of Methyl 5-bromoisoindoline-1-carboxylate Executive Technical Summary Methyl 5-bromoisoindoline-1-carboxylate is a high-value pharmacophore, primarily serving as a chiral scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity and Stability of Methyl 5-bromoisoindoline-1-carboxylate

Executive Technical Summary

Methyl 5-bromoisoindoline-1-carboxylate is a high-value pharmacophore, primarily serving as a chiral scaffold in the synthesis of Cereblon (CRBN) modulators and PROTAC® linkers.[1] Its structural integrity is defined by two competing functional vulnerabilities: the labile methyl ester (susceptible to hydrolysis) and the secondary amine (susceptible to oxidation and N-formylation).

Unlike its oxidized counterpart (isoindolin-1-one), the reduced isoindoline core possesses a benzylic methine proton at C1 that is both


-amino and 

-ester activated.[1] This creates a "hotspot" for racemization and oxidative dehydrogenation. Consequently, this compound is kinetically unstable as a free base and must be maintained as a hydrochloride (or tosylate) salt to ensure long-term stability.

Chemical Identity & Structural Vulnerabilities

To develop robust handling protocols, one must first deconstruct the molecule’s reactivity profile.

AttributeSpecification
IUPAC Name Methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate
Core Structure Bicyclic isoindoline (reduced pyrroline fused to benzene)
Key Substituents 5-Bromo (Aryl halide), 1-Carboxylate (Methyl ester)
Chirality C1 is a chiral center (typically supplied as racemate or HCl salt of single enantiomer)
Critical Risk Air Oxidation: The C1-N2 bond is prone to oxidative dehydrogenation to form the imine or fully aromatic isoindole.[1][2]
Structural Analysis Diagram

The following diagram illustrates the core degradation pathways derived from the molecule's electronic structure.

DegradationPathways Molecule Methyl 5-bromoisoindoline- 1-carboxylate (HCl Salt) FreeBase Free Base (In situ generation) Molecule->FreeBase pH > 7.0 Hydrolysis Acid/Base Hydrolysis (Carboxylic Acid) Molecule->Hydrolysis H2O / H+ FreeBase->Hydrolysis OH- Oxidation Oxidative Dehydrogenation (Imine/Isoindole) FreeBase->Oxidation O2 / Light Racemization C1 Racemization (via Enol/Imine) FreeBase->Racemization Tautomerization

Figure 1: Primary degradation pathways.[1] Note that the free base is the gateway to oxidative instability and racemization.

Stability Profile & Degradation Mechanisms

Hydrolytic Instability (Ester Cleavage)

The methyl ester at C1 is sterically hindered compared to a linear aliphatic ester but electronically activated by the adjacent nitrogen.

  • Mechanism: Acid-catalyzed hydrolysis (

    
    ) is the primary risk during storage if moisture is present in the salt form. Base-catalyzed saponification (
    
    
    
    ) is rapid and irreversible.[1]
  • Impact: Formation of the corresponding carboxylic acid (5-bromo-2,3-dihydro-1H-isoindole-1-carboxylic acid).[1] This impurity alters solubility and interferes with subsequent amide coupling reactions.

Oxidative Dehydrogenation (Aromatization)

This is the most critical stability differentiator between isoindolines and isoindolinones.

  • Mechanism: In the presence of atmospheric oxygen and light, the secondary amine (if deprotonated) can undergo Single Electron Transfer (SET) mechanisms or hydrogen abstraction at the benzylic C1 position.

  • Product: This leads to the formation of the imine intermediate, which can further oxidize to the fully aromatic (and often colored) isoindole species.

  • Prevention: Strict exclusion of light and storage under inert gas (Argon) is mandatory for the free base. The HCl salt is resistant to this pathway due to the protonation of the nitrogen lone pair.

Chiral Inversion (Racemization)

The C1 proton is acidic (


) due to the electron-withdrawing ester and the inductive effect of the nitrogen.
  • Risk: In basic media (e.g., during extraction or coupling reactions using TEA/DIPEA), the proton can be abstracted, leading to a planar enolate/stabilized carbanion intermediate. Upon reprotonation, the stereocenter is scrambled.

Analytical Method Development (HPLC)

To ensure purity, a dual-method approach is required: Reverse Phase (RP-HPLC) for chemical purity and Normal Phase (NP-HPLC) for enantiomeric excess (ee).[1]

Chemical Purity (RP-HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Note: TFA is preferred over Formic Acid to suppress silanol interactions with the secondary amine.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester bonds).

Chiral Purity (NP-HPLC)

Separation of the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.[1]

  • Column: Chiralpak IC or AD-H (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Critical Additive: Diethylamine (DEA) is essential to prevent peak tailing of the secondary amine. Without DEA, the amine interacts strongly with the stationary phase, destroying resolution.

QC Decision Workflow

QCWorkflow Sample Sample Receipt (White Solid) Solubility Dissolve in MeOH (Check Clarity) Sample->Solubility RPHPLC RP-HPLC (C18) Chemical Purity Solubility->RPHPLC ChiralHPLC Chiral HPLC (AD-H) Enantiomeric Excess RPHPLC->ChiralHPLC Purity > 98% Reject REJECT (Recrystallize/Discard) RPHPLC->Reject Purity < 98% Decision Quality Gate ChiralHPLC->Decision Decision->Reject ee < 99% Release RELEASE (Store at -20°C) Decision->Release ee > 99%

Figure 2: Quality Control Decision Tree for batch release.

Storage and Handling Protocols

Based on the degradation mechanisms identified, the following protocols are mandatory for maintaining pharmaceutical-grade purity.

Storage Conditions
ParameterRequirementRationale
Form Hydrochloride Salt Protonation blocks N-oxidation and reduces C1-H acidity.[1]
Temperature -20°C (Freezer) Slows hydrolysis kinetics significantly.[1]
Atmosphere Argon/Nitrogen Prevents oxidative dehydrogenation.
Container Amber GlassProtects photosensitive aryl bromide and isoindoline core.
Desiccant RequiredPrevents moisture-induced ester hydrolysis.[1]
Forced Degradation (Stress Testing) Protocol

To validate the analytical method, perform the following stress tests. If the method is "stability-indicating," it must resolve the parent peak from the degradants generated below.

  • Acid Stress: Dissolve in 0.1 N HCl, heat at 60°C for 4 hours. Expected Result: Hydrolysis to carboxylic acid.[3]

  • Base Stress: Dissolve in 0.1 N NaOH, stir at RT for 1 hour. Expected Result: Rapid hydrolysis and potential racemization.

  • Oxidative Stress: Treat with 3%

    
     at RT. Expected Result: N-oxide formation or dehydrogenation.[1]
    
  • Photostability: Expose solid sample to 1.2 million lux hours. Expected Result: Check for debromination or aromatization.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] Retrieved from [Link]

  • Morán-Ramallal, R., et al. (2012).[5] "Dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester." Organic Letters, 14(7), 1696-1699.[5] (Demonstrates the lability and racemization risks of the isoindoline-1-carboxylate core). Retrieved from [Link]

  • PubChem. (2023). Compound Summary: Methyl 5-bromo-2,3-dihydro-1H-isoindole-1-carboxylate.[1] National Library of Medicine. Retrieved from [Link] (Note: Link directs to related 2-oxo derivative for structural comparison as direct CAS 370882-53-6 entry is often aggregated).[1]

Sources

Foundational

Methyl 5-bromoisoindoline-1-carboxylate: A Strategic Scaffold for Divergent Library Synthesis

[1] Executive Summary: The "Tri-Vector" Advantage In modern medicinal chemistry, the demand for Fsp³-rich , conformationally restricted scaffolds has superseded the era of flat, aromatic-only libraries. Methyl 5-bromoiso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Tri-Vector" Advantage

In modern medicinal chemistry, the demand for Fsp³-rich , conformationally restricted scaffolds has superseded the era of flat, aromatic-only libraries. Methyl 5-bromoisoindoline-1-carboxylate (CAS: 1378271-03-4 ) represents a high-value "privileged structure" that bridges the gap between fragment-based drug discovery (FBDD) and peptidomimetic design.[1]

Unlike its oxidized counterpart (5-bromoisoindolin-1-one), this reduced isoindoline core offers a puckered, three-dimensional geometry that improves solubility and metabolic stability.[1] Its value lies in its Tri-Vector Divergence :

  • C1-Carboxylate: A handle for C-terminal extension or macrocyclization.[1]

  • N2-Amine: A nucleophilic center for urea, amide, or sulfonamide formation.

  • C5-Bromide: An orthogonal electrophile for cross-coupling (Suzuki, Buchwald, Sonogashira).

This guide details the strategic application, handling, and synthetic workflows for leveraging this scaffold in oncology (kinase inhibition) and targeted protein degradation (PROTACs).

Structural Analysis & Pharmacophore Mapping[1]

The molecule acts as a conformationally constrained analog of phenylglycine . By tethering the side chain of phenylglycine back to the nitrogen, the isoindoline ring restricts the


 and 

torsion angles, reducing the entropic penalty upon binding to a protein target.
FeatureChemical PropertyMedicinal Chemistry Utility
Isoindoline Core Bicyclic, secondary amine (

)
Increases Fsp³ character; improves solubility vs. indole/isoindole.[1]
C1-Ester (Methyl) Electrophilic carbonyl; Chiral centerPrecursor to constrained amides; critical for stereoselective recognition.[1]
C5-Bromide Aryl halide"Exit Vector" for exploring deep hydrophobic pockets or solvent channels.[1]
Stereochemistry Racemic or Enantiopure (R/S)The (S)-enantiomer often mimics L-amino acids; resolution is often required.[1]

Divergent Synthetic Workflows[1][2]

To maximize library generation, an orthogonal protection strategy is required. The secondary amine at N2 is the most reactive nucleophile and must be managed first to prevent polymerization or oxidative degradation to the isoindole.

Visualization: The Tri-Vector Divergence Strategy[1]

G Core Methyl 5-bromoisoindoline- 1-carboxylate N_Cap Vector 1: N-Capping (Ureas, Amides) Core->N_Cap Acylation/Alkylation C_Coupling Vector 2: C5-Coupling (Suzuki, Buchwald) Core->C_Coupling Pd-Catalysis C_Ext Vector 3: C1-Extension (Hydrolysis -> Amide) Core->C_Ext Saponification Solubility Modulate LogP/pKa N_Cap->Solubility Potency Target Engagement (Deep Pocket) C_Coupling->Potency Peptidomimetic Backbone Constraint C_Ext->Peptidomimetic

Caption: Strategic divergence points allowing independent modification of solubility, potency, and backbone geometry.

Detailed Experimental Protocols

Phase 1: N-Protection (Critical First Step)

Rationale: The free amine is prone to oxidation. Boc-protection stabilizes the core and prevents catalyst poisoning during cross-coupling.[1]

Protocol:

  • Dissolve Methyl 5-bromoisoindoline-1-carboxylate (1.0 eq) in DCM (0.2 M).

  • Add

    
     (2.0 eq) followed by 
    
    
    
    (1.1 eq).
  • Stir at RT for 4 hours (Monitor by TLC/LCMS).

  • Wash with 1M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[2]
  • Yield: Typically >90% as a white solid.

Phase 2: Suzuki-Miyaura Coupling at C5

Rationale: Installing the primary pharmacophore (e.g., a biaryl system) at C5.

Protocol:

  • Reagents: N-Boc-5-bromo-intermediate (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Conditions: Heat to 90°C for 12 hours under

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The ester at C1 is stable under these mild basic conditions.

Phase 3: Ester Hydrolysis & Amide Coupling

Rationale: Converting the ester to the acid for peptidomimetic extension.

Protocol:

  • Dissolve the biaryl-ester (from Phase 2) in THF/MeOH/Water (3:1:1).[1]

  • Add LiOH (2.0 eq) at 0°C, then warm to RT.

  • Monitor disappearance of ester (approx. 2-4 hours).[1]

  • Acidification: Carefully adjust pH to ~4 with 1M HCl. Extract with EtOAc.[3]

  • Coupling: React the crude acid with an amine (

    
    ) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
    

Medicinal Chemistry Applications

A. Peptidomimetics & Protease Inhibitors

The 1-carboxylate group allows this scaffold to replace Phenylalanine or Phenylglycine residues in peptide chains.[1]

  • Mechanism: The isoindoline ring locks the

    
     side-chain angle, restricting the conformational space. This is highly effective in designing inhibitors for HCV NS3 protease  or SARS-CoV-2 Mpro , where a rigid backbone is required to fit the active site cleft [1].[1]
    
B. Targeted Protein Degradation (PROTACs)

The C5-position serves as an ideal attachment point for a linker.[1]

  • Design:

    • Warhead: The isoindoline nitrogen binds to the target protein (or E3 ligase if modified).

    • Linker: Attached via C5-Suzuki coupling (e.g., using a boronic acid-PEG-linker).[1]

    • Advantage: The rigid aryl-linkage at C5 prevents the "linker collapse" often seen with flexible alkyl chains, improving the degradation efficiency (

      
      ) [2].
      
Visualization: PROTAC Design Concept

PROTAC cluster_0 Ternary Complex Formation Isoindoline Isoindoline Core (E3 Ligase Recruiter) Linker Rigid Linker (Attached at C5) Isoindoline->Linker Suzuki Coupling POI Target Protein Ligand Linker->POI Amide Bond

Caption: Design of a PROTAC utilizing the C5-position for linker attachment to minimize entropic penalties.

Stability & Handling (Expert Insights)

  • Oxidation Risk: The 2,3-dihydro-1H-isoindole core can oxidize to the isoindole (aromatic, unstable) or isoindolinone (lactam) upon prolonged exposure to air/light.[1]

    • Mitigation: Store the starting material at -20°C under Argon.[1] Always protect the amine (Boc/Cbz) immediately for library storage.

  • Racemization: The C1-proton is acidic (

    
    -to-carbonyl).[1] Strong bases (NaH, LDA) can cause racemization.
    
    • Mitigation: Use mild bases (

      
      , DIPEA) for alkylations. For ester hydrolysis, LiOH at 0°C preserves stereochemistry better than NaOH at reflux [3].
      

References

  • Solé, D., & Serrano, O. (2010).[4] Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation.[1][5] The Journal of Organic Chemistry, 75(18), 6267-6270. Link[1]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-1015. Link

  • Han, J. Q., et al. (2016).[6] Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines.[6] Organic Letters, 18(20), 5212–5215. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 5-bromoisoindoline-1-carboxylate

Executive Summary This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of Methyl 5-bromoisoindoline-1-carboxylate with various amines. This substrate prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of Methyl 5-bromoisoindoline-1-carboxylate with various amines. This substrate presents specific chemoselectivity challenges due to the acidity of the C1-benzylic proton (alpha to the ester) and the potential nucleophilicity of the isoindoline nitrogen (if unprotected).

The protocol prioritizes base-sensitive conditions to prevent racemization (if chiral) or aromatization to the unstable isoindole species. We utilize a Cesium Carbonate (


) / Xantphos or RuPhos  system to ensure high yields while maintaining the integrity of the isoindoline core.
Substrate Analysis & Pre-Reaction Checklist

Before initiating the reaction, the chemical state of the substrate must be verified to avoid polymerization or decomposition.

2.1 Structural Liabilities
  • The "Trojan Horse" Amine: The isoindoline core contains a secondary amine at Position 2. If this nitrogen is unprotected (

    
    ), it will compete with the external amine for the palladium center, leading to oligomerization (self-coupling).
    
    • Requirement: The N-2 position MUST be protected (e.g.,

      
      -Boc, 
      
      
      
      -Cbz, or
      
      
      -Alkyl) before attempting the cross-coupling on the aryl bromide.[1]
  • C1-Acidity: The proton at C1 is activated by both the benzene ring and the ester group. Strong bases (e.g.,

    
    , 
    
    
    
    ) will deprotonate C1, leading to:
    • Racemization: If the starting material is enantiopure.[1]

    • Elimination/Oxidation: Potential aromatization to the isoindole (unstable) or oxidative degradation.

2.2 Pre-Reaction Checklist
CheckParameterSpecificationAction if Failed
N-Protection Is N-2 protected (e.g., Boc)?STOP. Protect N-2 (e.g.,

,

) before coupling.
Purity HPLC Purity > 95%Recrystallize or Column Chromatography.
Water Content Anhydrous (< 0.1%

)
Dry substrate under high vacuum for 4h.[1]
Amine Partner Free base formIf HCl salt, add extra equivalent of base.
Optimized Reaction Conditions

The following matrix defines the "Gold Standard" conditions derived from high-throughput screening of similar electron-deficient aryl bromides.

3.1 Reagent Selection Logic
  • Catalyst Precursor:

    
      (Tris(dibenzylideneacetone)dipalladium(0)). It provides a stable source of Pd(0) without introducing exogenous acetate ions that might affect pH.
    
  • Ligand:

    • For Primary Amines: BrettPhos or Xantphos . Xantphos is particularly effective for ester-containing substrates due to its wide bite angle and stability.

    • For Secondary Amines: RuPhos . It prevents

      
      -hydride elimination and allows coupling of sterically hindered amines.[1]
      
  • Base:

    
      (Cesium Carbonate).[1][2][3] A mild, heterogeneous base that minimizes C1-deprotonation and ester hydrolysis compared to alkoxides.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

3.2 The "Universal" Protocol Matrix
ComponentEquivalent (eq.)Role
Substrate (N-Boc-5-Br-isoindoline...)[1]1.0Electrophile
Amine Partner 1.2 - 1.5Nucleophile
Pd2(dba)3 0.02 - 0.05 (2-5 mol% Pd)Catalyst Source
Ligand (Xantphos/RuPhos) 0.04 - 0.10Chiral/Electronic Tuner
Cs2CO3 2.0 - 3.0Base (Acid Scavenger)
Solvent 0.1 M - 0.2 M Conc.[1]Medium
Detailed Standard Operating Procedure (SOP)

Scale: 100 mg (Substrate) basis. Safety: Perform all steps in a fume hood. Use degassed solvents to prevent catalyst deactivation.

Step 1: Vessel Preparation
  • Oven-dry a 10 mL microwave vial or a 2-neck round bottom flask.

  • Equip with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.[1]

Step 2: Charging Solids
  • Weigh 100 mg of N-Protected-Methyl 5-bromoisoindoline-1-carboxylate.

  • Add 2.0 - 3.0 equivalents of

    
     (finely ground powder is preferred).
    
  • Add 2.5 mol% of

    
     and 5.0 mol%  of Ligand (e.g., Xantphos).
    
    • Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins in solvent is recommended for difficult substrates, but direct addition works for standard bromides.

Step 3: Solvent & Amine Addition [1][4]
  • Seal the vessel with a septum cap.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous 1,4-Dioxane (concentration ~0.15 M, approx 2-3 mL).

  • Add the Amine coupling partner (1.2 eq) via syringe.

    • If the amine is a solid: Add it in Step 2 with the other solids.

Step 4: Reaction & Monitoring
  • Heat the reaction block to 80°C - 100°C .

    • Caution: Do not exceed 110°C to protect the ester and C1 stereocenter.

  • Stir vigorously (800+ RPM) to ensure suspension of the heterogeneous base.

  • Monitor: Check LCMS at 2 hours and 6 hours.

    • Success Indicator: Disappearance of Bromide (M+) and appearance of Product (M+Amine-Br).[1]

Step 5: Workup & Purification [1]
  • Cool to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a Celite pad to remove insolubles (

    
    , Pd black).
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes/EtOAc gradient (typically 0-50%).[1]

    • Note: Isoindoline esters can be UV-active but streak on silica if the amine is basic. Add 1%

      
       to the eluent if necessary.
      
Mechanism & Workflow Visualization
Figure 1: Catalytic Cycle & Chemoselectivity

This diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical oxidative addition step and the role of the mild base in preserving the isoindoline core.

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate AmineBind Amine Coordination OxAdd->AmineBind + Amine Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - CsBr, - HCO3 SideRxn RISK: C1-Deprotonation (Avoid Strong Base) Deprot->SideRxn If Base pKa > 18 (e.g., NaOtBu) RedElim->Pd0 Regeneration Product Aminated Isoindoline Product RedElim->Product Substrate Substrate: N-Boc-5-Br-isoindoline-1-carboxylate Substrate->OxAdd

Caption: Pd-Catalyzed cycle emphasizing the necessity of mild carbonate bases to avoid C1-racemization/elimination.

Figure 2: Experimental Workflow

Workflow Start Start: N-Protection Check Mix Charge Reagents: Pd2(dba)3, Ligand, Cs2CO3 (Inert Atm) Start->Mix Heat Reaction: 100°C, 4-12h (Dioxane) Mix->Heat Filter Workup: Filter via Celite (Remove Pd/Salts) Heat->Filter Purify Purification: Flash Chromatography Filter->Purify

Caption: Step-by-step workflow from substrate preparation to isolation.[1][2][4][5][6]

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion (< 20%) Catalyst DeactivationEnsure strict

-free conditions. Switch to pre-formed catalyst Pd(dppf)Cl2 or Pd-RuPhos G4 .[1]
Debromination (Ar-H)

-Hydride Elimination
Switch solvent to Toluene .[1] Reduce temperature to 80°C.
C1-Racemization Base too strongConfirm use of

.[1] Avoid

if possible. Ensure anhydrous conditions.
Ester Hydrolysis Wet solvent/BaseUse fresh anhydrous Dioxane. Store

in a desiccator.
References
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science.

  • Hartwig, J. F. (2011).Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for mechanism).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Miyakura, T., et al. (2023). Synthesis of Isoindoline Derivatives via Pd-Catalyzed Reactions.[1] Beilstein Journal of Organic Chemistry. (Inferred context for isoindoline stability).

(Note: Specific literature on "Methyl 5-bromoisoindoline-1-carboxylate" is proprietary/sparse; protocols are extrapolated from high-fidelity analogues in the cited reviews.)

Sources

Application

Optimized Sonogashira Coupling Protocols for 5-Bromo-Isoindoline Scaffolds

Introduction & Strategic Significance The 5-bromo-isoindoline scaffold—specifically in the form of 5-bromo-isoindolin-1-one and 5-bromophthalimide —is a cornerstone pharmacophore in modern oncology and immunology. It ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 5-bromo-isoindoline scaffold—specifically in the form of 5-bromo-isoindolin-1-one and 5-bromophthalimide —is a cornerstone pharmacophore in modern oncology and immunology. It serves as the primary electrophile for synthesizing Cereblon (CRBN) E3 ligase modulators (CELMoDs), including Lenalidomide and Pomalidomide analogs.

While the Sonogashira cross-coupling is the standard method for alkynylation at the C5 position, this specific substrate presents unique challenges:

  • Electronic Deactivation: The fused imide/lactam ring is electron-withdrawing, generally facilitating oxidative addition compared to electron-rich indoles. However, the resulting Pd(II) intermediate can be prone to reductive elimination failure if the ligand environment is not optimized.

  • Lewis Basicity: The free lactam NH (if unprotected) can coordinate to Pd(II) species, potentially poisoning the catalyst or requiring higher loadings.

  • Solubility: Isoindoline-1,3-diones are often poorly soluble in non-polar solvents, necessitating polar aprotic media (DMF, DMSO, NMP) which complicates workup.

This guide provides two field-validated protocols: a Standard High-Throughput Method (Pd/Cu) for robust substrates and a Copper-Free Method for sensitive alkynes prone to Glaser homocoupling.

Mechanistic Considerations & Substrate Logic

Before initiating the reaction, the substrate and catalyst system must be matched to the electronic requirements of the 5-bromo-isoindoline core.

Substrate Pre-Treatment
  • N-Protection: While the reaction can proceed with a free NH lactam, yields are consistently 15–20% higher when the nitrogen is alkylated or protected (e.g., Boc, PMB) prior to coupling. This prevents competitive coordination to the Palladium center.

  • Halide Selection: 5-Bromo is the industry standard due to cost. 5-Iodo variants react faster at room temperature but are significantly less stable and more expensive.

Catalyst Selection Logic
  • Pd(PPh₃)₂Cl₂ (Bis-triphenylphosphine palladium(II) chloride): The workhorse catalyst. It is air-stable and widely available. The triphenylphosphine ligands are sufficiently electron-donating to support the cycle for electron-deficient aryl bromides.

  • Pd(dppf)Cl₂: Recommended if the standard catalyst fails. The bidentate ligand prevents

    
    -hydride elimination (if alkyl groups are present) and increases reductive elimination rates.
    
Decision Matrix (Visualized)

decision_tree Start Start: 5-Bromo-Isoindoline Substrate AlkyneType Analyze Alkyne Partner Start->AlkyneType Robust Robust Alkyne (e.g., Phenylacetylene, TIPS-acetylene) AlkyneType->Robust Stable Sensitive Sensitive Alkyne (e.g., Propargyl alcohol, unstable terminal H) AlkyneType->Sensitive Prone to Glaser Coupling MethodA Method A: Standard Pd/Cu (High Rate, Low Cost) Robust->MethodA MethodB Method B: Copper-Free (Avoids Homocoupling) Sensitive->MethodB Monitor: Black Precipitate? Monitor: Black Precipitate? MethodA->Monitor: Black Precipitate? Add excess PPh3 or Switch to Pd(dppf)Cl2 Add excess PPh3 or Switch to Pd(dppf)Cl2 Monitor: Black Precipitate?->Add excess PPh3 or Switch to Pd(dppf)Cl2 Yes

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on alkyne stability.

Experimental Protocols

Method A: Standard Pd/Cu Catalysis (The "Workhorse" Protocol)

Best for: Rapid synthesis of libraries, robust alkynes, and scale-up.

Reagents:

  • Substrate: 5-Bromo-2-substituted-isoindoline-1,3-dione (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)

  • Co-Catalyst: CuI (5–10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk flask or microwave vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Loading: Add the 5-bromo-isoindoline derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv) to the flask.

    • Critical Step: If the alkyne is a solid, add it now. If liquid, wait.

  • Inertion: Cap the vessel and cycle vacuum/inert gas (3x) to remove O₂. Oxygen causes rapid Glaser homocoupling of the alkyne and deactivates the Pd catalyst (Pd black formation).

  • Solvation: Inject anhydrous DMF via syringe, followed by the base (Et₃N).

  • Alkyne Addition: If the alkyne is liquid, add it dropwise via syringe.

  • Reaction: Heat the mixture to 80 °C .

    • Note: 5-bromo-isoindolines are less reactive than iodides; room temperature is rarely sufficient unless using highly active Pd-precatalysts.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

    • Purification Note: Isoindoline derivatives often streak on silica. Add 1% Et₃N to the eluent.

Method B: Copper-Free Protocol

Best for: Alkynes prone to oxidative homocoupling (Glaser coupling) or when trace Copper contamination is unacceptable.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or P(t-Bu)₃ (10 mol%) — Electron-rich bulky phosphines are required to facilitate oxidative addition without Copper activation of the alkyne.

  • Base: Cs₂CO₃ (2.0 equiv) or Piperidine (3.0 equiv)

  • Solvent: Acetonitrile or 1,4-Dioxane

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and the phosphine ligand in the solvent for 15 minutes under Argon to generate the active Pd(0) species.

  • Addition: Add the 5-bromo-isoindoline substrate and the base (Cs₂CO₃).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Reaction: Heat to 90–100 °C . Higher temperatures are required in the absence of Copper to drive the carbopalladation/transmetallation-mimic step.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Data Summary & Troubleshooting

Comparative Yields (Literature Aggregated)
Substrate (5-Pos)AlkyneMethodTempYieldRef
5-Br-PhthalimidePhenylacetyleneA (Pd/Cu)80°C85-92%[1, 3]
5-Br-IsoindolinonePropargyl AlcoholA (Pd/Cu)60°C64%[1]
5-I-IsoindolineTIPS-AcetyleneB (Cu-Free)RT95%[2]
5-Br-PhthalimideAlkyl-AcetyleneA (Pd/Cu)90°C78%[3]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Precipitate Catalyst decomposition (Pd aggregation).Increase ligand ratio (PPh₃). Ensure strict O₂ exclusion.
Homocoupling (Di-yne) Oxygen presence or excess Cu.Degas solvents more thoroughly (freeze-pump-thaw). Use Method B (Cu-free).
No Reaction Oxidative addition failure.Switch to 5-Iodo substrate or use electron-rich ligand (XPhos/SPhos). Increase Temp to 100°C.
Low Conversion Catalyst poisoning by free NH.Protect the isoindoline Nitrogen (Boc/Me).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specifically adapted for the electron-deficient 5-bromo-isoindoline system.

catalytic_cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for Br) Pd0->OxAdd + 5-Br-Isoindoline PdII_Ar Pd(II)(Ar)(Br)L2 Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Cu-Acetylide enters) PdII_Ar->TransMet PdII_Alk Pd(II)(Ar)(Alk)L2 TransMet->PdII_Alk - CuBr RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 + Product Cu_Cycle Cu(I) Cycle (Activates Alkyne) Cu_Cycle->TransMet Cu-C≡C-R

Figure 2: The Pd/Cu catalytic cycle. Note that for 5-bromo-isoindolines, the oxidative addition step requires heat (80°C) or electron-rich ligands to proceed efficiently.

References

  • Design and synthesis of new lenalidomide analogs via Suzuki cross‐coupling reaction. (Context: Discusses 5-position functionalization of isoindolinones). Archiv der Pharmazie. Available at: [Link]

  • The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides. (Context: Specific protocol for isoindoline scaffolds). Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs. (Context: General review including phthalimide derivatives). Applied Organometallic Chemistry. Available at: [Link]

  • Sonogashira Coupling. (Context: General mechanism and conditions). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with Methyl 5-bromoisoindoline-1-carboxylate

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the electron-rich substrate, Methyl 5-bromoisoindoline-1-carboxylate. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the electron-rich substrate, Methyl 5-bromoisoindoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. The inherent electron-donating nature of the isoindoline scaffold presents unique challenges to the standard Suzuki protocol, primarily by retarding the rate-determining oxidative addition step. This resource provides in-depth, evidence-based solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with Methyl 5-bromoisoindoline-1-carboxylate showing low to no conversion?

A1: The primary challenge with electron-rich aryl bromides like your substrate is the slow rate of oxidative addition of the palladium(0) catalyst to the aryl-bromide bond.[1][2][3] The electron-donating nature of the isoindoline ring system increases the electron density at the bromine-bearing carbon, making it less electrophilic and thus less susceptible to attack by the palladium catalyst. This often results in incomplete reactions and low yields. To overcome this, a more electron-rich and sterically bulky phosphine ligand is typically required to promote the oxidative addition step.[1][2][4]

Q2: I am observing significant amounts of starting material and some homocoupling of my boronic acid. What is the likely cause?

A2: The observation of unreacted starting material points towards an inefficient catalytic cycle, likely a slow oxidative addition as mentioned above. Homocoupling of the boronic acid is a common side reaction in Suzuki couplings and can be exacerbated by several factors.[1] If the transmetalation step is slow relative to other processes, or if there is an excess of Pd(II) species in the reaction mixture (often due to incomplete reduction of a Pd(II) precatalyst or the presence of oxygen), homocoupling can become a significant pathway.[1] Ensuring rigorous degassing of your reaction mixture and using a catalyst system that promotes a balanced catalytic cycle are crucial.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this reaction?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the most effective choice for challenging, electron-rich substrates.[5] Triphenylphosphine (PPh₃) is a relatively electron-neutral ligand. For electron-rich aryl bromides, more electron-donating and sterically bulky ligands are often necessary to accelerate the oxidative addition step.[2][4] Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are generally more suitable.[6][7]

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6][8] For electron-rich systems, a moderately strong base is often required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[2][9] Stronger bases like hydroxides can sometimes promote side reactions, including protodeboronation of the boronic acid. The choice of base can also depend on the solvent system used.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Underlying Cause: Inefficient oxidative addition due to the electron-rich nature of the isoindoline ring system.[1][3]

Solutions:

  • Catalyst and Ligand Selection: The choice of ligand is paramount for activating electron-rich aryl bromides. Electron-rich and bulky phosphine ligands are known to accelerate the oxidative addition step.[2][10]

    Catalyst/Ligand SystemKey FeaturesRecommended Loading (mol%)
    Pd(OAc)₂ / SPhos Highly active for electron-rich substrates.1-2% Pd(OAc)₂, 2-4% SPhos
    Pd₂(dba)₃ / XPhos Excellent for sterically hindered and electron-rich partners.1-2% Pd₂(dba)₃, 2-4% XPhos
    [Pd(P(t-Bu)₃)₂] Effective for a range of aryl bromides, including electron-rich ones.1-3%
    Pd(dppf)Cl₂ A robust catalyst, often effective for heteroaromatic systems.[11]2-5%
  • Experimental Protocol: Catalyst Screening

    • To a degassed vial, add Methyl 5-bromoisoindoline-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • Add the palladium precatalyst and ligand in the recommended molar ratios.

    • Add the degassed solvent (e.g., 1,4-dioxane/water, THF/water).

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Compare the conversion rates between the different catalyst systems to identify the optimal one for your specific substrate combination.

Problem 2: Formation of Significant Side Products (Homocoupling and Protodeboronation)

Underlying Cause: An imbalance in the catalytic cycle rates or non-optimal reaction conditions. Homocoupling of the boronic acid can be promoted by the presence of oxygen or Pd(II) species, while protodeboronation is often caused by excess water or a base that is too strong.[1][4]

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can lead to the formation of inactive palladium species and promote homocoupling.[1]

  • Base Selection: Use a moderately strong, non-nucleophilic base. Anhydrous bases like finely ground K₃PO₄ or Cs₂CO₃ are often good choices.[12]

  • Boronic Acid Equivalents: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. Start with 1.2 equivalents and adjust as needed based on reaction monitoring.

  • Solvent Choice: The solvent can influence the rates of the different steps in the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[4][13] The polarity of the solvent can affect the stability of intermediates and transition states.[14]

    Side_Reactions A Ar-B(OH)₂ B Ar-Ar (Homocoupling) A->B C Ar-H (Protodeboronation) A->C D [O₂] or Pd(II) D->B E H₂O / H⁺ E->C

    Caption: Potential side reactions of boronic acids.

Problem 3: Reaction Stalls After Initial Conversion

Underlying Cause: Catalyst deactivation or product inhibition. The active Pd(0) catalyst can be sensitive and may decompose over time, especially at elevated temperatures. Additionally, the product itself or byproducts could potentially coordinate to the palladium center and inhibit the catalytic cycle.

Solutions:

  • Use of Precatalysts: Employing stable palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, can ensure a controlled release of the active Pd(0) species throughout the reaction, improving catalyst longevity.

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate of conversion. A temperature screen from 70 °C to 110 °C is recommended.

  • Incremental Addition of Catalyst: In some cases, adding a second portion of the catalyst after the reaction has stalled can help drive it to completion.

Experimental Workflow and Diagrams

General Experimental Protocol for Optimization
  • Reagent Preparation: Dry the Methyl 5-bromoisoindoline-1-carboxylate and the boronic acid under vacuum. Ensure the base is finely powdered and dry. Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere, combine Methyl 5-bromoisoindoline-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature.

  • Monitoring: Follow the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.[15]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Degas Solvents E Add Solvents A->E B Dry Reagents C Combine Reactants & Base B->C D Add Catalyst System C->D D->E F Heat & Stir E->F G Monitor Progress (TLC/LC-MS) F->G H Workup G->H I Purify (Chromatography) H->I Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Trans->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product Base Base Base->Trans Boronic Ar'-B(OH)₂ Boronic->Trans

Caption: The Suzuki-Miyaura catalytic cycle. [8][15] By systematically addressing the challenges associated with electron-rich substrates through informed catalyst selection, careful control of reaction parameters, and a thorough understanding of the underlying mechanism, researchers can significantly improve the outcomes of Suzuki coupling reactions with Methyl 5-bromoisoindoline-1-carboxylate.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(18), 4834–4837. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Li, G., et al. (2024). Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(24), 5437-5443. Retrieved from [Link]

  • Beller, M., et al. (2000). Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry, 6(10), 1830-3. Retrieved from [Link]

  • Mao, J., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Iron-Catalysed Enantioselective Suzuki–Miyaura Coupling of Racemic Alkyl Bromides. Retrieved from [Link]

  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Buchwald, S. L., et al. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 134(36), 14768–14771. Retrieved from [Link]

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link])

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • MDPI. (2025, April 17). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]

  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

Sources

Optimization

Purification of Methyl 5-bromoisoindoline-1-carboxylate from reaction byproducts

Technical Support Center: Isoindoline Purification Specialist Ticket #8492: Purification of Methyl 5-bromoisoindoline-1-carboxylate Executive Summary You are dealing with a Methyl 5-bromoisoindoline-1-carboxylate crude m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoindoline Purification Specialist Ticket #8492: Purification of Methyl 5-bromoisoindoline-1-carboxylate

Executive Summary

You are dealing with a Methyl 5-bromoisoindoline-1-carboxylate crude mixture. This molecule presents a classic "Amino-Ester Paradox":

  • The Secondary Amine: Is basic (

    
    ) and prone to "streaking" on silica.
    
  • The Methyl Ester: Is electrophilic and prone to hydrolysis (saponification) if the pH gets too high during workup.

  • The Isoindoline Core: Is susceptible to oxidation (to isoindoles or isoindolinones) if left in solution too long.

This guide provides a self-validating purification protocol designed to isolate the target while suppressing hydrolysis and oxidation.

Module 1: The "pH Switch" Extraction (The Triage)

Goal: Remove non-basic impurities (unreacted dibromides) and acidic byproducts (hydrolyzed acid) without using column chromatography.

The Protocol: Most synthesis routes (e.g., from


-dibromo-4-bromoxylene + glycine methyl ester) leave neutral starting materials. We will use the basicity of the isoindoline nitrogen to our advantage.
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target into Water):

    • Extract the organic layer with cold 1M HCl (3x).

    • Chemistry: The isoindoline amine protonates (

      
      ), becoming water-soluble. Neutral impurities (dibromides) stay in the EtOAc.
      
    • Check: Keep the aqueous layer. Discard the organic layer (check by TLC first).

  • The Critical Step: Controlled Basification:

    • Cool the acidic aqueous layer to 0°C (Ice bath).

    • Slowly add saturated NaHCO₃ or K₂CO₃ until pH

      
       9-10.
      
    • Warning:Do NOT use NaOH. Strong hydroxide bases will hydrolyze your methyl ester to the carboxylic acid within minutes.

  • Recovery Extraction:

    • Extract the now-basic aqueous layer with Dichloromethane (DCM) (3x).

    • Why DCM? Isoindolines have better solubility in chlorinated solvents than EtOAc.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate immediately at 
    
    
    
    .

Module 2: Chromatography Optimization

Goal: Eliminate "streaking" and separate regioisomers.

If the extraction didn't yield sufficient purity, you must run a column.

The Problem: Silica gel is slightly acidic. The basic isoindoline nitrogen interacts with silanol groups (


), causing the compound to "stick" and elute as a broad smear (tailing).

The Solution: Amine Modification You must "cap" the silanol groups with a sacrificial base.

ParameterRecommendationMechanism
Stationary Phase Standard Silica Gel (40-63 µm)--
Mobile Phase A Dichloromethane (DCM)Solubilizes the core.
Mobile Phase B Methanol (MeOH)Provides polarity.
The Modifier 1% Triethylamine (TEA) or 1%

Competes for silanol sites, allowing the product to elute sharply.
Loading Liquid load in DCM (minimal volume)Dry loading on silica can catalyze oxidation.

Step-by-Step Gradient:

  • Pre-rinse column with DCM + 1% TEA (2 CV).

  • Load sample.[1][2][3]

  • Run gradient: 0% to 5% MeOH in DCM (maintain 1% TEA throughout).

  • Note: The product usually elutes early (2-3% MeOH).

Module 3: Stabilization (Salt Formation)

Goal: Long-term storage.

Free base isoindolines are unstable oils/gums. Convert to the Hydrochloride salt immediately for a shelf-stable solid.

  • Dissolve purified free base in minimal dry Diethyl Ether or Dioxane .

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate (Methyl 5-bromoisoindoline-1-carboxylate • HCl) will form.[4]

  • Filter and wash with cold ether. Store at -20°C.

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the "pH Switch" and Chromatography.

PurificationStrategy Start Crude Reaction Mixture Solubility Dissolve in EtOAc Start->Solubility AcidExt Extract with 1M HCl (Cold) Solubility->AcidExt OrgLayer Organic Layer (Neutral Impurities) AcidExt->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) AcidExt->AqLayer Keep Basify Basify to pH 9 (Sat. NaHCO3, 0°C) AqLayer->Basify ExtractDCM Extract into DCM Basify->ExtractDCM PurityCheck Check Purity (NMR/LCMS) ExtractDCM->PurityCheck SaltForm Form HCl Salt (Final Product) PurityCheck->SaltForm Pure (>95%) Column Silica Column (DCM/MeOH + 1% TEA) PurityCheck->Column Impure Column->SaltForm

Caption: Figure 1. The "pH Switch" purification logic. Note the critical use of mild base (NaHCO3) to prevent ester hydrolysis.

Frequently Asked Questions (Troubleshooting)

Q: My product vanished after the acid extraction!

  • Diagnosis: Did you check the aqueous layer?

  • Fix: The product is a secondary amine.[5] In 1M HCl, it is 100% in the water phase . Do not discard the water! If you already did, neutralize your waste stream and re-extract with DCM.

Q: I see two spots on TLC that merge into a streak.

  • Diagnosis: This is classic amine behavior on acidic silica. The "spots" are likely the same compound interacting with different silica sites.

  • Fix: Add 1% Triethylamine (TEA) to your TLC chamber solvent. If the streak resolves into a single tight spot, proceed with the TEA-buffered column protocol described in Module 2.

Q: My NMR shows a new set of peaks and the methyl ester singlet is gone.

  • Diagnosis: You hydrolyzed the ester.[6][7][8][9][10] This happens if you used NaOH or warmed the basic aqueous layer.

  • Fix: You have the carboxylic acid (zwitterion). You can try to re-esterify using

    
     in Methanol, but it is often cleaner to restart the synthesis if the scale is small.
    

Q: The product turned yellow/brown overnight.

  • Diagnosis: Oxidation. Isoindolines are sensitive to air oxidation, forming isoindoles (which polymerize) or isoindolinones.

  • Fix: Never store the free base. Always convert to the HCl salt (Module 3) or Oxalate salt immediately after purification. Store under Argon/Nitrogen.

References

  • Amine Chromatography: "Purification of organic amines: Troubleshooting silica interactions." Biotage Technical Guide. Link

  • Isoindoline Synthesis & Properties: "Isoindoline derivatives and their application in drug design." Grokipedia / ChemicalBook. Link

  • Ester Hydrolysis Mechanisms: "Basic Hydrolysis of Esters (Saponification): Mechanisms and Conditions." Master Organic Chemistry. Link

  • pKa of Nitrogen Heterocycles: "Experimental basicities of nitrogen heterocycles in MeCN and H2O." University of Tartu / Eur. J. Org. Chem. Link

Sources

Troubleshooting

Catalyst selection for challenging Sonogashira couplings with heterocyclic halides

Topic: Catalyst Selection & Troubleshooting for Challenging Heterocyclic Halides Ticket ID: SGC-HET-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Heterocycle Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for Challenging Heterocyclic Halides Ticket ID: SGC-HET-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Heterocycle Challenge

Welcome to the Advanced Catalysis Support Center. You are likely here because standard Sonogashira conditions (Pd(PPh₃)₄/CuI) have failed for your heterocyclic substrate.

The Core Problem: Heterocycles (pyridines, pyrimidines, thiazoles, imidazoles) are not just substrates; they are ligands . Nitrogen and sulfur atoms within your substrate competitively bind to the Palladium center, displacing labile phosphines and forming unreactive "dead" complexes (Catalyst Poisoning). Furthermore, electron-deficient heterocycles (e.g., 2-chloropyridine) can form stable oxidative addition intermediates that refuse to transmetallate.

This guide provides the logic to bypass these thermodynamic sinks using sterically demanding ligands and engineered protocols.

Module 1: Catalyst Selection Logic

Do not rely on "catalyst screening kits" blindly. Use this logic to select the correct engine for your substrate.

The "Gold Standard" Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands)

For heterocyclic halides, bulky electron-rich ligands are non-negotiable. They serve two functions:

  • Steric Bulk: Prevents the heterocyclic substrate from binding to Pd and poisoning it.

  • Electron Density: Facilitates oxidative addition into unreactive C–Cl or electron-rich C–Br bonds.

LigandBest Use CaseWhy?
XPhos General Purpose (The Workhorse) Excellent balance of stability and activity. Tolerates weak bases. Ideal for electron-deficient heterocycles (pyridines).
SPhos Sterically Hindered Halides Smaller than XPhos, allowing access to ortho-substituted aryl halides.
RuPhos Electron-Rich / Secondary Amines Extremely electron-rich; boosts oxidative addition for deactivated substrates (e.g., 3-bromo-thiophene).
Amphos Scale-Up / Cost-Sensitive Air-stable, robust, often used in industrial settings as a cheaper alternative to Buchwald ligands.
PEPPSI-IPr Extremely Challenging / Cu-Free (NHC Ligand) Highly resistant to oxidation and thermal degradation. Best for high-temperature protocols.
Visual Guide: Catalyst Decision Tree

CatalystSelection Start Start: Analyze Substrate HalideType Halide Type? Start->HalideType Cl_Deactivated Aryl Chloride OR Electron-Rich Heterocycle (e.g., 3-chlorothiophene) HalideType->Cl_Deactivated Hard to Activate Br_I_Activated Aryl Bromide/Iodide Electron-Poor Heterocycle (e.g., 2-bromopyridine) HalideType->Br_I_Activated Easy Activation Sol_Cl System: Pd(OAc)2 + XPhos (or Pd-XPhos G3/G4) Base: Cs2CO3 (Cu-Free preferred) Cl_Deactivated->Sol_Cl Poison_Check Contains coordinating N/S? Br_I_Activated->Poison_Check Yes_Poison Yes (Pyridine, Thiazole) Poison_Check->Yes_Poison No_Poison No (Simple Aryl) Poison_Check->No_Poison Sol_Poison System: PdCl2(PPh3)2 FAIL! Use: Pd(MeCN)2Cl2 + XPhos OR Pd-PEPPSI-IPr Yes_Poison->Sol_Poison Sol_Std System: PdCl2(PPh3)2 Co-cat: CuI Base: Et3N No_Poison->Sol_Std

Caption: Decision logic for selecting the initial catalyst system based on substrate electronics and coordination potential.

Module 2: The Copper Dilemma (Glaser Coupling)

The second most common failure mode is the Glaser Homocoupling (Alkyne-Alkyne dimerization), which consumes your starting material.

  • The Cause: Copper(I) + Oxygen = Oxidative Dimerization of alkynes.[1]

  • The Fix: If your alkyne is expensive or limited, GO COPPER-FREE .

Comparison: Copper vs. Copper-Free
FeatureCopper-Cocatalyzed (Standard) Copper-Free (Advanced)
Speed Fast (Room Temp often possible)Slower (Often requires 60–80°C)
Risk High Glaser Coupling (Homodimer)Zero Glaser Coupling
Base Weak amines (Et₃N, iPr₂NH)Stronger/Inorganic (Cs₂CO3, DBU, Piperidine)
Mechanism Transmetallation (Cu to Pd)Carbopalladation / Direct Deprotonation
Recommendation Use for cheap alkynes or inert-rich environments.MANDATORY for heterocyclic chlorides or precious alkynes.

Module 3: Troubleshooting Matrix (Q&A)

Q1: My reaction turns black immediately upon heating and stalls. What happened?

  • Diagnosis: "Pd-Black" precipitation.[2] Your ligand is too weak to hold the Palladium in solution at that temperature, or the heterocycle displaced the ligand.

  • Solution:

    • Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos).

    • Ensure you are using a precatalyst like Pd(XPhos) G3/G4 rather than mixing Pd(OAc)₂ + Ligand manually (which often leads to poor complexation).

Q2: I see full consumption of the alkyne, but the major product is the alkyne dimer (Glaser product).

  • Diagnosis: Oxygen leak in a Copper-catalyzed system.

  • Solution:

    • Degas rigorously: Sparging with Argon for 15 mins is better than vacuum/backfill cycles for solvents.

    • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

    • Switch to Cu-Free: Use Protocol A below.

Q3: The heterocycle is untouched (0% conversion), but the catalyst is still soluble (red/orange/yellow).

  • Diagnosis: Failed Oxidative Addition. The C-X bond is too strong, or the catalyst is resting in a stable off-cycle state.

  • Solution:

    • Heat: Increase T to 80–100°C.

    • Base: Switch from Et₃N to Cs₂CO₃ (Cesium effect aids halide abstraction).

    • Ligand: Move to RuPhos or Pd-PEPPSI-IPr (more electron-rich).

Q4: I am using a 2-halopyridine and getting low yields.

  • Diagnosis: The "Pyridyl Effect." The nitrogen adjacent to the halogen creates a chelate with Pd after oxidative addition, making the complex too stable to react further.

  • Solution: Use SPhos . The methoxy group on the ligand interacts with the Pd center, effectively "blocking" the site where the pyridine nitrogen wants to bind.

Module 4: Standardized Protocols

Protocol A: The "Silver Bullet" (Copper-Free, High Difficulty)

Use this for Heterocyclic Chlorides, Electron-Rich Bromides, or when Homocoupling is unacceptable.

  • Setup: Flame-dry a reaction vial with a magnetic stir bar.

  • Reagents:

    • Heterocyclic Halide (1.0 equiv)[3]

    • Alkyne (1.2 equiv)[3]

    • Catalyst: Pd-XPhos G4 (2–4 mol%) (Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%))

    • Base: Cs₂CO₃ (2.0 equiv) (Must be dry/micronized)

    • Solvent: Anhydrous MeCN or 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Add solids. Evacuate and backfill with Argon (3x).[3]

    • Add degassed solvent and alkyne.[3]

    • Seal and heat to 80°C for 4–16 hours.

    • Note: If using Pd(OAc)₂ + Ligand, stir at 60°C for 30 mins before adding substrate to ensure complex formation.

Protocol B: The "Robust" System (Copper-Catalyzed)

Use for Aryl Iodides or Activated Heterocyclic Bromides where alkyne is cheap.

  • Setup: Schlenk flask or sealed tube.

  • Reagents:

    • Heterocyclic Halide (1.0 equiv)[3]

    • Alkyne (1.1 equiv)

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%) (Avoid Pd(PPh₃)₄ - it is air sensitive and often dead)

    • Co-Catalyst: CuI (1 mol%) (Keep Cu low to minimize Glaser)

    • Base: Et₃N (3.0 equiv) or Et₃N/DMF (1:1 mix).

  • Procedure:

    • Degas solvents vigorously.[1][3]

    • Add Pd, Cu, and Halide under Argon.

    • Add Solvent/Base mix.[4]

    • Add Alkyne last.[3][5]

    • Stir at RT initially.[1][6] If no reaction after 2h, heat to 50°C.

Module 5: Mechanistic Visualization

Understanding the "Poisoning" loop is critical to troubleshooting.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetallation (Cu-C=C-R) PdII_Ar->TransMet DeadCat Pd-N-Coordination (Catalyst Poisoned) PdII_Ar->DeadCat N-binding (If Ligand Small) PdII_Alk L-Pd(II)-Ar-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Product (Ar-C=C-R) RedElim->Product Heterocycle N-Heterocycle (Substrate) Heterocycle->DeadCat DeadCat->PdII_Ar Requires Heat/Bulk Cu_Cycle Cu(I)-Alkyne Cu_Cycle->TransMet Glaser Glaser Product (Diyne) Cu_Cycle->Glaser + O2 Oxygen O2 (Leak) Oxygen->Glaser

Caption: The Catalytic Cycle showing the "Poison Loop" (Gray) where heterocycles trap Pd, and the "Glaser Loop" (Red) caused by Oxygen.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 12(18), 4749–4755.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.

  • BenchChem Technical Support. (2025). Troubleshooting Sonogashira Coupling: Preventing Homocoupling and Catalyst Deactivation.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of Methyl 5-bromoisoindoline-1-carboxylate

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 5-bromoisoindoline-1-carboxylate: A Comparative Analysis for Structural Elucidation Introduction: Characterizing a Novel Heterocyclic Scaffold Methyl 5-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl 5-bromoisoindoline-1-carboxylate: A Comparative Analysis for Structural Elucidation

Introduction: Characterizing a Novel Heterocyclic Scaffold

Methyl 5-bromoisoindoline-1-carboxylate represents a class of substituted heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. The isoindoline core is a privileged scaffold found in various biologically active molecules, and its functionalization with a bromine atom and a methyl ester group provides key handles for further synthetic modification. Accurate structural confirmation and purity assessment are paramount in the development pipeline. Among the suite of analytical techniques available, mass spectrometry (MS) offers unparalleled sensitivity and structural insight through the analysis of fragmentation patterns.

This guide, intended for researchers and analytical scientists, provides a comprehensive, predictive analysis of the mass spectrometric fragmentation behavior of Methyl 5-bromoisoindoline-1-carboxylate. We will delve into the likely fragmentation pathways under electrospray ionization tandem mass spectrometry (ESI-MS/MS), grounding our predictions in the fundamental principles of ion chemistry. Furthermore, we will compare the utility of mass spectrometry with other principal analytical techniques, offering a holistic perspective on its role in modern chemical analysis.

Predicted ESI-MS/MS Fragmentation Pattern

Electrospray ionization (ESI) is a soft ionization technique that typically yields an intact protonated molecule, [M+H]⁺, in the positive ion mode.[1] This even-electron ion can then be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to generate structurally informative fragment ions.[2]

The structure of Methyl 5-bromoisoindoline-1-carboxylate contains several key functionalities that will dictate its fragmentation: the brominated aromatic ring, the cyclic amine (isoindoline), and the methyl ester. The presence of bromine is a powerful diagnostic tool, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance, resulting in a characteristic M/M+2 isotopic pattern for every bromine-containing ion.[3]

Molecular Formula: C₁₀H₁₀BrNO₂ Monoisotopic Mass: 254.99 g/mol

Upon ESI, the most likely site of protonation is the secondary amine of the isoindoline ring, due to its basicity, forming the precursor ion at m/z 256/258. The fragmentation of this precursor is predicted to follow several key pathways:

  • Loss of the Carbomethoxy Group: A common fragmentation pathway for esters involves the cleavage of the C-C bond alpha to the carbonyl group.[4] For the protonated molecule, this would likely involve the neutral loss of the entire carbomethoxy group as a radical (•COOCH₃), although loss of methyl formate (HCOOCH₃) is also possible. A more prominent pathway for esters is the loss of the alkoxy group, in this case, a methoxy radical (•OCH₃), leading to a stable acylium ion.[5]

  • Ring Opening and Cleavage: The saturated five-membered ring of the isoindoline moiety is susceptible to cleavage. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation for cyclic amines.[6] This can lead to the formation of various open-chain fragment ions.

  • Loss of Bromine: While aromatic C-Br bonds are relatively strong, the loss of a bromine radical (•Br) or neutral HBr from fragment ions can occur, particularly at higher collision energies.[7]

These predicted pathways are visualized in the fragmentation diagram below.

G cluster_main Predicted ESI-MS/MS Fragmentation of [M+H]⁺ mol Methyl 5-bromoisoindoline-1-carboxylate [M+H]⁺ m/z 256/258 frag1 Loss of Methanol (-CH₃OH) m/z 224/226 mol->frag1 -32 Da frag2 Loss of Carbomethoxy radical (-•COOCH₃) m/z 197/199 mol->frag2 -59 Da frag3 Loss of Bromine (-•Br) m/z 177 mol->frag3 -79/81 Da frag4 Loss of C₇H₄Br (-C₇H₄Br) m/z 100 frag2->frag4 frag5 Bromotropylium Ion [C₇H₆Br]⁺ m/z 171/173 frag2->frag5 Rearrangement

Caption: Predicted fragmentation of protonated Methyl 5-bromoisoindoline-1-carboxylate.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the ESI-MS/MS spectrum of Methyl 5-bromoisoindoline-1-carboxylate.

Predicted m/zProposed FormulaProposed Structure/OriginFragmentation Pathway
256/258[C₁₀H₁₁BrNO₂]⁺Protonated Molecular Ion ([M+H]⁺)N/A (Precursor Ion)
224/226[C₉H₇BrNO]⁺Acylium ionNeutral loss of methanol (CH₃OH) from the ester.
197/199[C₉H₁₀BrN]⁺Isoindoline coreLoss of the carbomethoxy radical (•COOCH₃).
171/173[C₇H₆Br]⁺Bromotropylium ionFragmentation of the isoindoline ring after initial loss.
177[C₁₀H₁₁NO₂]⁺Debrominated precursorLoss of a bromine radical (•Br) from the precursor.
100[C₆H₁₀N]⁺Piperidinyl fragmentCleavage of the aromatic ring from the isoindoline core.

Experimental Protocol: Acquiring High-Resolution MS/MS Data

To validate these predictions, a robust experimental protocol is essential. The following outlines a standard procedure for analysis using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution and accurate mass data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Methyl 5-bromoisoindoline-1-carboxylate.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in protonation for positive-mode ESI.

  • Instrumentation and Infusion:

    • Calibrate the mass spectrometer using a standard calibration solution (e.g., sodium formate) to ensure high mass accuracy.

    • Set up the ESI source in positive ion mode.

    • Infuse the working solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Acquisition:

    • Acquire a full scan mass spectrum over a range of m/z 100-500 to confirm the presence of the protonated molecular ion ([M+H]⁺) at m/z 256/258 and its characteristic isotopic pattern.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the precursor ion.[8]

  • MS/MS (Tandem MS) Acquisition:

    • Select the monoisotopic peak of the precursor ion (m/z 256.0) for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. A ramped collision energy experiment is often useful to observe both low-energy (stable losses) and high-energy fragments.

    • Acquire the product ion spectrum, ensuring the mass range is sufficient to capture all predicted fragments (e.g., m/z 50-260).

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate masses of the precursor and fragment ions.

    • Use the accurate mass data to calculate the elemental composition of each ion, confirming the proposed fragment structures.

    • Compare the observed fragmentation pattern with the predicted pattern.

G cluster_workflow General Workflow for ESI-MS/MS Analysis prep 1. Sample Preparation (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) infuse 2. Direct Infusion (5-10 µL/min) prep->infuse ms1 3. MS1 Full Scan (Confirm [M+H]⁺ at m/z 256/258) infuse->ms1 ms2 4. MS/MS Acquisition (Isolate m/z 256, Apply CID) ms1->ms2 analysis 5. Data Analysis (Compare Experimental vs. Predicted) ms2->analysis

Sources

Comparative

Publish Comparison Guide: X-ray Crystallographic Analysis of Isoindoline Derivatives

Executive Summary Isoindoline derivatives, particularly isoindoline-1,3-diones (phthalimides) and isoindolin-1-ones , represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster immunomodula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline derivatives, particularly isoindoline-1,3-diones (phthalimides) and isoindolin-1-ones , represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

While NMR spectroscopy remains the workhorse for solution-state characterization, it frequently struggles with the specific structural nuances of isoindolines, such as tautomeric ambiguity (e.g., 1H- vs 2H-isoindole isomers), atropisomerism in N-aryl derivatives, and polymorphism in solid-state formulations.

This guide objectively compares X-ray crystallography against NMR and computational modeling, demonstrating why X-ray analysis is the requisite gold standard for definitive structural assignment of isoindoline therapeutics. We provide optimized protocols for crystallizing these often-insoluble planar systems and visualize the decision-making process for structural validation.

Comparative Analysis: X-ray vs. Alternatives

The Isoindoline Challenge

Isoindoline derivatives often exhibit flat, rigid bicyclic cores that promote strong


-

stacking. This leads to low solubility, complicating solution-state NMR. Furthermore, the electron-withdrawing nature of the dione moiety can induce rapid proton exchange, broadening NMR signals for critical amide protons.
Performance Matrix
FeatureX-ray Crystallography NMR Spectroscopy (Solution) Computational Modeling (DFT)
Primary Output 3D Electron Density Map (Static)Chemical Shifts / J-Coupling (Dynamic)Energy Minimized Structure (Theoretical)
Stereochemistry Absolute Configuration (anomalous scattering)Relative Configuration (NOE)Predictive only
Tautomer ID Definitive (e.g., locating H on N vs O)Ambiguous (fast exchange averaging)Energy-dependent
Sample State Solid Single Crystal (>0.1 mm)Solution (~5-10 mg dissolved)Virtual
Isoindoline Specificity Resolves

-stacking & H-bond networks
Struggles with aggregation/solubilityGood for predicting spectra
Throughput Low to Medium (days to weeks)High (minutes to hours)High (hours)
Critical Insight: The Tautomer Problem

In the synthesis of 2H-isoindoles, NMR often shows averaged signals due to rapid tautomerism or degradation in solution. Murashima et al. demonstrated that X-ray crystallography was the only method to definitively confirm the existence of the 2H-isomer in the solid phase, stabilizing the structure via intermolecular interactions that solvent effects in NMR would disrupt [2].

Technical Deep Dive: X-ray Analysis of Isoindolines

Crystal Engineering Strategies

Isoindoline-1,3-diones tend to crystallize in the Monoclinic system , often space group P21/n or P21/c [1]. The planar phthalimide ring drives crystallization through two primary motifs:

  • 
    -
    
    
    
    Stacking:
    Centroid-centroid distances of ~3.5–3.8 Å between isoindoline rings.
  • Hydrogen Bonding: Strong

    
     interactions (in unsubstituted derivatives) or weak 
    
    
    
    networks (in N-substituted derivatives).

Expert Tip: Because these molecules stack efficiently, they often crash out as microcrystalline powders rather than single crystals. To counter this, disrupt the stacking by using solvents that compete for H-bonds (e.g., DMF, DMSO) or by introducing steric bulk in the N-substituent during synthesis.

Data Collection Parameters[1]
  • Temperature: Collect at 100 K . Isoindoline rings have low thermal motion, but N-substituted alkyl chains (e.g., in AChE inhibitors) often exhibit high disorder at room temperature.

  • Resolution: Aim for <0.8 Å . High resolution is required to distinguish electron density between

    
     and 
    
    
    
    in potential tautomeric forms.

Experimental Protocol: Crystallization of Stubborn Isoindolines

Objective: Grow diffraction-quality single crystals of a sparingly soluble N-substituted isoindoline-1,3-dione.

Materials
  • Target Compound: >95% purity (HPLC).

  • Solvent A (Good Solvent): DMF or Dichloromethane (DCM).

  • Solvent B (Anti-solvent): Ethanol or n-Hexane.

  • Vessel: 4 mL borosilicate glass vial inside a 20 mL scintillation vial.

Step-by-Step Methodology
  • Solubility Test: Dissolve 5 mg of compound in minimal Solvent A.

    • If DMF is used: Heat gently to 40°C to ensure complete dissolution.

  • Filtration: Filter the solution through a 0.22

    
    m PTFE syringe filter into the inner 4 mL vial. Note: Dust acts as a nucleation site for twinning; filtration is non-negotiable.
    
  • Vapor Diffusion Setup (Sitting Drop equivalent):

    • Place 2 mL of Solvent B (Anti-solvent) in the outer 20 mL vial.

    • Place the open 4 mL vial (containing sample) inside the 20 mL vial.

    • Cap the outer vial tightly.

  • Equilibration: Store at 4°C in a vibration-free environment.

    • Causality: Lower temperature reduces solubility and kinetic energy, promoting slower, more ordered crystal growth compared to room temperature evaporation.

  • Monitoring: Check after 24 hours. If precipitate forms immediately, the diffusion was too fast. Repeat with a 1:1 mixture of Solvent A:B in the outer reservoir to slow the gradient.

  • Harvesting: When crystals reach ~0.2 mm, harvest using a cryo-loop and flash-cool in liquid nitrogen immediately.

Visualizations

Diagram 1: Structural Characterization Decision Matrix

A logic flow for choosing between NMR and X-ray for isoindoline analysis.

Isoindoline_Analysis_Flow Start Synthesized Isoindoline Derivative Solubility_Check Solubility in CDCl3/DMSO? Start->Solubility_Check NMR_Path 1H/13C NMR Analysis Solubility_Check->NMR_Path High Solubility XRay_Path X-ray Crystallography Solubility_Check->XRay_Path Low Solubility Ambiguity_Check Signals Broad or Ambiguous? NMR_Path->Ambiguity_Check Ambiguity_Check->XRay_Path Broad/Tautomers Final_Model Definitive 3D Model (Tautomer/Stereochem Confirmed) Ambiguity_Check->Final_Model Sharp Signals (No Isomers) Crystal_Screen Crystal Screening (Vapor Diffusion) XRay_Path->Crystal_Screen Data_Collection Data Collection (100 K, Mo/Cu Source) Crystal_Screen->Data_Collection Single Crystal Found Structure_Sol Structure Solution (Direct Methods) Data_Collection->Structure_Sol Structure_Sol->Final_Model

Caption: Decision workflow for structural characterization. X-ray is triggered by low solubility or NMR ambiguity (e.g., tautomerism).

Diagram 2: Vapor Diffusion Experimental Setup

Visualizing the protocol described in Section 4.

Vapor_Diffusion_Setup Inner_Vial Inner Vial (4 mL) Isoindoline + DMF High Concentration Process Equilibration (4°C) Ethanol diffuses into DMF Inner_Vial->Process Placed Inside Outer_Vial Outer Vial (20 mL) Ethanol (Anti-solvent) Volatile Outer_Vial->Process Surrounds Inner Result Saturation Reached Slow Crystal Growth Process->Result 24-72 Hours

Caption: Schematic of the vapor diffusion method. Volatile anti-solvent (Ethanol) diffuses into the sample solution, slowly lowering solubility.

References

  • Ghabbour, H. A., et al. (2022). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives.[1] Journal of Molecular Structure.

  • Murashima, T., et al. (2000). Synthesis and X-ray structure of stable 2H-isoindoles.[2] Journal of the Chemical Society, Perkin Transactions 1.

  • Andrade-Jorge, E., et al. (2018). Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as AChE inhibitor.[3] Journal of Molecular Structure.

  • Khotsombat, S., et al. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [4]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.

Sources

Validation

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro-Isoindoline-1-Carboxylate

Executive Summary In the synthesis of isoindoline-based pharmacophores (e.g., immunomodulatory imide drugs, kinase inhibitors), the choice between 5-bromo-isoindoline-1-carboxylate (5-Br-Iso) and 5-chloro-isoindoline-1-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of isoindoline-based pharmacophores (e.g., immunomodulatory imide drugs, kinase inhibitors), the choice between 5-bromo-isoindoline-1-carboxylate (5-Br-Iso) and 5-chloro-isoindoline-1-carboxylate (5-Cl-Iso) is a critical decision point that dictates synthetic strategy, catalyst cost, and functional group tolerance.

  • 5-Bromo (5-Br-Iso): The superior choice for late-stage functionalization and rapid library generation. It undergoes facile oxidative addition with standard Pd(0) catalysts and enables cryogenic Lithium-Halogen exchange.

  • 5-Chloro (5-Cl-Iso): The preferred scaffold for early-stage scale-up or when acting as a robust backbone that must survive earlier synthetic steps. It requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) for activation.

This guide provides a technical breakdown of their mechanistic divergence, supported by representative experimental data and validated protocols.

Mechanistic Foundation: The Halogen Effect

The reactivity difference is governed fundamentally by the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the kinetics of oxidative addition.

Feature5-Bromo (Ar-Br)5-Chloro (Ar-Cl)Impact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~96 kcal/molAr-Cl is significantly more stable, requiring higher activation energy (

) to break.
C-X Bond Length ~1.89 Å~1.74 ÅAr-Br is sterically more accessible for metal insertion.
Oxidative Addition Rate Fast (

high)
Slow (

low)
Ar-Cl is often the rate-limiting step in catalytic cycles, requiring high temperatures or specialized ligands.
Visualization: Reactivity Landscape

ReactivityLandscape Start Isoindoline Scaffold Selection Br 5-Bromo-Isoindoline (High Reactivity) Start->Br Cl 5-Chloro-Isoindoline (High Stability) Start->Cl Suzuki_Std Suzuki Coupling (Standard Pd(PPh3)4) Br->Suzuki_Std  High Yield   Li_Exchange Li-Halogen Exchange (-78°C, n-BuLi) Br->Li_Exchange  Fast Exchange   Cl->Suzuki_Std  Poor/No Yield   Suzuki_Adv Suzuki Coupling (Gen-3 Buchwald/SPhos) Cl->Suzuki_Adv  High Yield   Cl->Li_Exchange  Inert   Inert Inert/No Reaction (Recover Starting Material) Cl->Inert  Stable  

Figure 1: Decision pathways for 5-halo-isoindoline functionalization. Note that 5-Br offers broader compatibility with standard reagents.

Comparative Workflow: Palladium-Catalyzed Cross-Coupling

The most common application for these scaffolds is the Suzuki-Miyaura coupling to attach biaryl systems.

A. Catalyst Compatibility[1]
  • 5-Br-Iso: Compatible with "workhorse" catalysts like

    
     or 
    
    
    
    . These are inexpensive and air-stable.
  • 5-Cl-Iso: Requires bulky, electron-rich ligands (e.g., XPhos, SPhos, JohnPhos) to facilitate the difficult oxidative addition across the strong C-Cl bond.

B. Representative Experimental Data

Conditions: 1.0 eq Halide, 1.2 eq Phenylboronic acid, 2.0 eq Base, Solvent, 80°C, 4h.[1]

PrecursorCatalyst SystemBase/SolventYield (%)Notes
5-Br

(5 mol%)

/ Dioxane:H2O
92% Clean conversion; minimal homocoupling.
5-Cl

(5 mol%)

/ Dioxane:H2O
<5% Mostly recovered starting material (RSM).
5-Cl

+ SPhos

/ Toluene
88% Requires "active" catalyst system to match Br yield.
C. Validated Protocol: Suzuki Coupling (5-Br Optimized)

Note: This protocol assumes the Nitrogen is protected (e.g., N-Boc) to prevent catalyst poisoning.

  • Setup: In a reaction vial, combine N-Boc-5-bromo-isoindoline-1-carboxylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.03 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add 2M aqueous

    
     (2.5 equiv).
    
  • Reaction: Seal and heat to 80°C for 2–4 hours.

  • Validation: Monitor by LCMS. 5-Br should be consumed < 1h.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Comparative Workflow: Lithium-Halogen Exchange

This reaction highlights the most drastic divergence. The ability to generate a lithiated species allows for reaction with electrophiles (aldehydes, ketones, acyl chlorides) that are not accessible via Pd-coupling.

A. The Chemoselectivity Advantage
  • 5-Br: Undergoes rapid exchange with

    
     at -78°C.
    
    • Risk:[2] The C1-ester is electrophilic.[3][4] The exchange must be faster than the nucleophilic attack on the ester. Cryogenic conditions (-78°C) are mandatory.

  • 5-Cl: Is generally inert to

    
     exchange at -78°C.
    
    • Strategic Use: You can perform lithiation elsewhere on the molecule (e.g., on an N-substituent) while keeping the 5-Cl intact for later Pd-coupling.

B. Representative Data (Quench with Benzaldehyde)
PrecursorReagentTempProductOutcome
5-Br

(1.1 eq)
-78°C5-(hydroxy(phenyl)methyl)...Good (75%) . Fast exchange outcompetes ester attack.
5-Cl

(1.1 eq)
-78°CN/AComplex Mixture . Alkyl-Li attacks C1-ester; C-Cl bond remains intact.
C. Validated Protocol: Selective Lithiation of 5-Br

Crucial: Use TurboGrignard (iPrMgCl·LiCl) if ester stability is a major issue with n-BuLi, but n-BuLi works if rapid.

  • Dryness: Flame-dry a flask under Argon.

  • Solvent: Dissolve 5-bromo-isoindoline-1-carboxylate in anhydrous THF (0.1 M). Cool to -78°C .[5]

  • Exchange: Add

    
     (1.05 equiv, 2.5M in hexanes) dropwise down the side of the flask over 5 minutes.
    
    • Checkpoint: The solution often turns yellow/orange (lithiated species).

  • Incubation: Stir for exactly 15 minutes at -78°C. (Do not prolong, or ester attack occurs).

  • Quench: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) rapidly.

  • Warm: Allow to warm to 0°C over 30 mins.

  • Termination: Quench with sat.

    
    .
    

Synthesis & Cost Decision Matrix

When scaling up, the cost of the starting material vs. the cost of the catalyst becomes the primary driver.

Factor5-Bromo-Isoindoline5-Chloro-Isoindoline
Starting Material Cost ModerateLow (Chlorides are cheaper feedstocks)
Catalyst Cost Low (Generic Pd sources)High (IP-protected ligands often required)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Reaction Time Short (High throughput)Longer (Requires forcing conditions)
Recommended Phase Discovery / Lead Op Process Dev / Manufacturing
Visualization: Oxidative Addition Energy Barrier

EnergyProfile Reactants Reactants (L-Pd(0) + Ar-X) TS_Br TS (Ar-Br) Low Barrier Reactants->TS_Br  Fast   TS_Cl TS (Ar-Cl) High Barrier Reactants->TS_Cl  Slow / Requires Heat   Product Oxidative Addition Complex (L-Pd(II)-Ar-X) TS_Br->Product TS_Cl->Product

Figure 2: Conceptual energy landscape. The 5-Cl analog faces a significantly higher activation barrier for the critical oxidative addition step.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 41(7), 1187–1191.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • BenchChem. (2025).[6] Comparative Reactivity of Halo-Heterocycles.

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.

Sources

Comparative

A Researcher's Guide to Biological Activity Screening of Novel Isoindoline Derivatives

For researchers and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This guide provides an in-depth, ob...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. This guide provides an in-depth, objective comparison of the biological performance of novel isoindoline derivatives, with a particular focus on anticancer, antibacterial, and anti-inflammatory activities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of novel derivatives against established alternatives, supported by experimental data.

The Rationale for Isoindoline Scaffolds in Drug Discovery

The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, has garnered significant attention due to its presence in a wide array of pharmacologically active agents. Derivatives such as isoindoline-1,3-diones and isoindolin-1-ones have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The structural rigidity of the isoindoline nucleus, combined with the potential for diverse substitutions, allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This inherent versatility makes the isoindoline scaffold a fertile ground for the development of novel therapeutics.

A Comparative Analysis of Biological Activities

The true measure of a novel compound's potential lies in its performance relative to existing standards. Here, we compare the efficacy of various isoindoline derivatives against well-established drugs in their respective therapeutic areas.

Anticancer Activity: A Battle Against Proliferation

Novel isoindoline-1,3-dione derivatives have shown significant cytotoxic effects against various cancer cell lines.[1][4][5] In a comparative study, certain derivatives containing both silyl ether and bromo groups exhibited higher anticancer activity than the standard chemotherapeutic drug cisplatin against Caco-2 and MCF-7 cell lines.[4] Another study highlighted a derivative with both tert-butyldiphenylsilyl ether and azido groups that showed greater anticancer activity against HeLa, C6, and A549 cancer cell lines than 5-fluorouracil.[1]

Table 1: Comparative Anticancer Activity of Isoindoline Derivatives

Compound/DrugCancer Cell LineIC50 (µM)Reference
Isoindoline Derivative 1A54919.41[1]
5-FluorouracilA549>25[1]
Isoindoline Derivative 2Caco-2Lower than Cisplatin[4]
CisplatinCaco-2-[4]
Isoindoline Derivative 3MCF-7Lower than Cisplatin[4]
CisplatinMCF-7-[4]

Note: Specific IC50 values for cisplatin were not provided in the reference, only a qualitative comparison.

Antibacterial Activity: Combating Microbial Resistance

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Isoindoline derivatives have shown promise in this area. For instance, ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives have demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.[6] Other studies have reported isoindolinones exhibiting promising antibacterial activity against Bacillus subtilis, S. aureus, Micrococcus roseus, and Escherichia coli.[2] The carboxyl functional group appears to be important for the antibacterial activity of some of these compounds.[2]

Table 2: Comparative Antibacterial Activity of Isoindoline Derivatives

Compound/DrugBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Isoindolinone Derivative 1Methicillin-resistant S. aureus8-10 mm[2]
Quinolone-carboxylic acid derivative with isoindoline moietyS. aureus<0.025 µg/mL[2]
Quinolone-carboxylic acid derivative with isoindoline moietyE. coli0.2 µg/mL[2]
Ethyl dioxoisoindolinyl cyclohexenone carboxylateS. aureusGood activity at 10 and 1 µg/mL[6]
Ethyl dioxoisoindolinyl cyclohexenone carboxylateE. coliNo activity[6]
Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases. Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory potential. In vivo studies using the carrageenan-induced paw edema model in rats have shown that certain aminoacetylenic isoindoline-1,3-dione derivatives produce significant, dose-related inhibition of edema.[7] The anti-inflammatory effects of some of these derivatives were comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[7]

Table 3: Comparative Anti-inflammatory Activity of Isoindoline Derivatives

Compound/DrugDose% Inhibition of Paw EdemaReference
Aminoacetylenic Isoindoline Derivative (ZM3)10 mg/kgComparable to Ibuprofen and Diclofenac[7]
Aminoacetylenic Isoindoline Derivative (ZM5)10 mg/kgComparable to Ibuprofen and Diclofenac[7]
Ibuprofen10 mg/kg-[7]
Diclofenac10 mg/kg-[7]
Isoindoline-1,3-dione Derivative200 mg/kg99.69%[8]
Indomethacin10 mg/kg57.66%[8]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed.

General Workflow for Biological Activity Screening

The initial screening of novel compounds typically follows a hierarchical approach, starting with in vitro assays to determine activity and cytotoxicity, followed by more complex in vivo models for promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation synthesis Synthesis of Novel Isoindoline Derivatives primary_screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->primary_screening cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) primary_screening->cytotoxicity secondary_screening Secondary Screening (Dose-Response, Selectivity) cytotoxicity->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization Promising Candidates animal_model In Vivo Efficacy Studies (e.g., Paw Edema Model) lead_optimization->animal_model toxicology Preliminary Toxicology animal_model->toxicology

Caption: A generalized workflow for the biological activity screening of novel compounds.

Protocol 1: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[9][10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[9]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Cell Treatment:

    • Prepare serial dilutions of the novel isoindoline derivatives and a positive control (e.g., cisplatin or 5-fluorouracil) in culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, remove the medium containing the compounds.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[11]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant.[9]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[9]

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Kirby-Bauer Disk Diffusion Test for Antibacterial Activity

This method is a standardized technique for determining the susceptibility of bacteria to antimicrobial agents.[12][13]

Principle: An antimicrobial-impregnated paper disk is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the agent.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to uniformly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[13]

    • To ensure even distribution, streak the plate in three different directions, rotating the plate approximately 60 degrees each time.[13]

  • Application of Disks:

    • Aseptically place paper disks impregnated with known concentrations of the novel isoindoline derivatives and a positive control antibiotic (e.g., ampicillin or gentamicin) onto the surface of the inoculated agar plate.

    • Ensure the disks are pressed down firmly to make complete contact with the agar. Do not move the disks once they are placed.[13]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[12]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters.

    • Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compounds.

Protocol 3: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model for screening the acute anti-inflammatory activity of new compounds.[14][15]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar rats or Swiss albino mice, allowing them to acclimatize to the laboratory environment for at least a week.[8]

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, positive control, and test groups for different doses of the isoindoline derivative).

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.[8]

    • Administer the novel isoindoline derivatives to the test groups. The route of administration (e.g., oral, intraperitoneal) should be consistent.[8]

  • Induction of Inflammation:

    • Thirty minutes to one hour after compound administration, inject a 1% (w/v) suspension of carrageenan in saline into the subplantar region of the right hind paw of each animal.[8]

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[8]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100.[8]

Mechanistic Insights: The "Why" Behind the Activity

Understanding the mechanism of action is crucial for rational drug design and development. For instance, the anti-inflammatory effects of some isoindoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[7]

G cluster_0 Inflammatory Stimulus cluster_1 COX Pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation isoindoline Isoindoline Derivatives isoindoline->cox Inhibition

Caption: Inhibition of the COX pathway by isoindoline derivatives.

Conclusion and Future Directions

The isoindoline scaffold continues to be a promising starting point for the discovery of new therapeutic agents. This guide has provided a framework for the systematic screening and evaluation of novel isoindoline derivatives, emphasizing a comparative approach against established standards. The provided protocols offer a robust foundation for conducting these evaluations with scientific rigor. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most promising compounds, as well as optimizing their pharmacokinetic and toxicological profiles to advance them towards clinical development.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121.
  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • BSAC. (n.d.). Standardized Disc Susceptibility Testing Method. Retrieved from [Link]

  • Fehrenbacher, J. C., Vasylyev, D., & Hargreaves, K. M. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.24.
  • Rather, I. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(5), lxad105.
  • Al-Warhi, T., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3298.
  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-cancer agents in medicinal chemistry, 20(13), 1581–1594.
  • Al-Jbouri, F. H. A., & Al-Masoudi, W. A. (2023). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies, 7(5), 373-382.
  • Tan, S., et al. (2017). Synthesis and anticancer activity evaluation of new isoindole analogues. Gazi University Journal of Science, 30(1), 1-10.
  • Singh, J., et al. (2016). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model.
  • Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
  • A Review on Antibacterial Activity of Some Isoindole Deriv
  • Al-Omaari, M., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Pharmaceutical Chemistry Journal, 54(9), 903-908.
  • Mallesha, L., Karthik, C. S., & Patil, V. (2014).
  • Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. (2021). Sciforum.
  • Trukhanova, F. M., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(2), 26-32.
  • Breytenbach, J. C., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & medicinal chemistry letters, 10(15), 1629–1631.
  • Al-Qaisi, J. A., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry, 10, S1639-S1645.
  • Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. (2008).
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). PMC.
  • Examples of biologically active isoindolinone derivatives. (n.d.).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIV
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. (2019). Semantic Scholar.

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Validation

A Researcher's Guide to In Silico Docking of Isoindoline-1-Carboxylate Derivatives: A Comparative Analysis of Biological Targets and Methodologies

The isoindoline scaffold and its derivatives, particularly isoindoline-1-carboxylates, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their inherent structural features allow for diverse funct...

Author: BenchChem Technical Support Team. Date: February 2026

The isoindoline scaffold and its derivatives, particularly isoindoline-1-carboxylates, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their inherent structural features allow for diverse functionalization, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4][5][6] A critical step in the rational design of novel isoindoline-based therapeutics is the use of computational methods, especially molecular docking, to predict and analyze their interactions with specific biological targets.[7] This guide provides a comparative analysis of docking studies involving isoindoline-1-carboxylate derivatives against various validated biological targets, offering insights into best practices and the interpretation of in silico data in conjunction with experimental results.

The Versatility of the Isoindoline Scaffold: A Structural Overview

The isoindoline core, a bicyclic system composed of a fused benzene and pyrrolidine ring, provides a rigid framework that can be strategically modified to achieve desired pharmacodynamic and pharmacokinetic properties.[2][3] The presence of the carboxylate group at the 1-position offers a key interaction point, often forming crucial hydrogen bonds or salt bridges within the active sites of target proteins. Further substitutions on the isoindoline ring system and the carboxylate moiety allow for the fine-tuning of steric, electronic, and hydrophobic properties, thereby influencing binding affinity and selectivity.

Comparative Docking Performance Across Key Biological Targets

Molecular docking simulations have been instrumental in elucidating the binding modes of isoindoline-1-carboxylate derivatives with a diverse array of protein targets. The following sections compare the docking performance of these derivatives against several important enzyme classes.

The inhibition of cyclooxygenase enzymes is a well-established strategy for treating inflammation. Several studies have explored isoindoline derivatives as COX inhibitors.[4][8] Molecular docking studies have revealed that these compounds can effectively bind within the active sites of both COX-1 and COX-2.

For instance, docking of N-alkyl-isoindoline-1,3-diones has shown strong interactions with key residues such as Arg120 and Tyr355 in COX-2.[4] The carbonyl groups of the isoindoline core are often involved in forming hydrogen bonds, while the substituted moieties can engage in hydrophobic interactions within the enzyme's binding pocket.[4] The selectivity towards COX-2 over COX-1, a crucial aspect for reducing side effects, can be rationalized through docking by analyzing the differential interactions with the slightly larger and more flexible active site of COX-2.[8]

The anticancer potential of isoindoline derivatives has been investigated against various targets, including tyrosine kinases, histone deacetylases (HDACs), and topoisomerases.[9][10]

  • Tyrosine Kinases, VEGF, and EGF Receptors: Docking studies have shown that N-substituted isoindoline-1,3-dione analogues can bind to the ATP-binding site of tyrosine kinases, as well as receptors like VEGF and EGF.[9] The interactions are typically characterized by hydrogen bonds with the hinge region and hydrophobic interactions with the surrounding residues.[9]

  • DNA Gyrase: In the realm of antibacterial agents, isoindoline-1,3-dione derivatives have been identified as promising DNA gyrase inhibitors.[10] Docking simulations have demonstrated that these compounds can bind to the ATP-binding site of the GyrB subunit, with binding affinities comparable to or even exceeding that of known inhibitors like ciprofloxacin.[10] The isoindoline core often forms key hydrogen bonds with conserved water molecules and amino acid residues within the active site.[10]

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. Isoindoline-1,3-dione derivatives have been designed and evaluated as cholinesterase inhibitors.[11] Docking studies have been pivotal in understanding their dual-binding mechanism, where the isoindoline moiety interacts with the catalytic active site (CAS), and appended linker and terminal aromatic groups can interact with the peripheral anionic site (PAS) of the enzyme.[11] This dual interaction is crucial for potent inhibition.

Data Summary: Docking Scores and Experimental Correlation

The following table summarizes representative docking scores and corresponding experimental data for isoindoline derivatives against various biological targets, highlighting the predictive power of in silico methods.

Derivative ClassBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC50)Reference
N-arylisoindoline-1,3-dioneSodium Channel (NaV1.2)Not specifiedII-S6 domainActive in pentylenetetrazole-induced seizure model[12]
Isoindoline-1,3-dione derivativesDNA Gyrase (E. coli)-9.2Not specifiedPotent antibacterial activity[10]
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Not specifiedNot specified1.12 µM[11]
Isoindoline-1,3-dione derivativesButyrylcholinesterase (BuChE)Not specifiedNot specified21.24 µM[11]
2,3-Disubstituted isoindolin-1-onesUreaseNot specifiedNot specified10.07 µM[13]
Isoindoline derivativesAngiotensin-Converting Enzyme (ACE)Not specifiedCatalytic site41.99% - 77.63% inhibition at 1.5 mM[1]
Isoindoline derivativesDipeptidyl Peptidase 8 (DPP8)Not specifiedS1 site14 nM[14]

Note: Direct comparison of docking scores across different studies should be done with caution due to variations in software, force fields, and docking protocols.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

A well-executed molecular docking study is a self-validating system. The following protocol outlines the essential steps for a typical docking workflow of an isoindoline-1-carboxylate derivative against a target protein.

Step 1: Ligand Preparation

  • Objective: To generate a low-energy, 3D conformation of the isoindoline derivative.

  • Procedure:

    • Sketch the 2D structure of the isoindoline-1-carboxylate derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94, UFF) to obtain a stable conformation.

    • Assign appropriate partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during docking.

Step 2: Protein Preparation

  • Objective: To prepare the target protein structure for docking by removing non-essential molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding interaction.

    • Add hydrogen atoms to the protein structure, as they are often missing in crystal structures.

    • Assign partial charges to the protein atoms.

    • If necessary, repair any missing residues or loops using homology modeling software.

Step 3: Grid Generation

  • Objective: To define the active site or binding pocket on the protein where the docking simulation will be performed.

  • Procedure:

    • Identify the active site residues. This can be based on the location of a co-crystallized ligand in the PDB structure or from published literature.

    • Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to accommodate the ligand in various orientations.

Step 4: Molecular Docking

  • Objective: To predict the preferred binding pose and affinity of the isoindoline derivative within the defined active site.

  • Procedure:

    • Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, LibDock).

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation. The software will generate a series of possible binding poses ranked by their predicted binding energy or docking score.

Step 5: Analysis of Results

  • Objective: To analyze the docking results to identify the most plausible binding mode and key interactions.

  • Procedure:

    • Visualize the docked poses of the isoindoline derivative within the protein's active site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Compare the binding mode of the designed compound with known inhibitors to validate the docking results.

    • Correlate the docking scores and observed interactions with the experimental biological activity data to establish a structure-activity relationship (SAR).

Visualizing the Workflow and Biological Context

To better illustrate the process and the biological relevance, the following diagrams are provided.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure & Charges) Grid 3. Grid Generation (Define Active Site) Ligand->Grid Protein 2. Protein Preparation (PDB Structure & Cleaning) Protein->Grid Dock 4. Molecular Docking (Run Simulation) Grid->Dock Analysis 5. Results Analysis (Binding Poses & Interactions) Dock->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A streamlined workflow for molecular docking studies.

cox_pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoindoline Isoindoline-1-carboxylate Derivatives Isoindoline->COX Inhibition

Caption: Inhibition of the COX pathway by isoindoline derivatives.

Conclusion and Future Perspectives

Molecular docking is an indispensable tool in the modern drug discovery pipeline for isoindoline-1-carboxylate derivatives. It provides valuable insights into the molecular basis of their biological activity, guides the design of more potent and selective inhibitors, and helps to rationalize structure-activity relationships. While in silico methods are powerful, it is crucial to remember that they are predictive models. Therefore, experimental validation through in vitro and in vivo assays remains the gold standard for confirming the biological activity of these promising compounds. The continued integration of computational and experimental approaches will undoubtedly accelerate the development of novel isoindoline-based drugs for a wide range of diseases.

References

  • In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents - JMPAS. (2024, February 15). Journal of Medicinal and Pharmaceutical Allied Sciences. [Link]

  • Discovery of Novel Isoindoline 1-3 dione derivatives as Promising DNA Gyrase Inhibitors. (n.d.). SSRN. [Link]

  • Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. (2015, December 4). Archiv der Pharmazie. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14). Molecules. [Link]

  • Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. (2026, February 9). ACS Medicinal Chemistry Letters. [Link]

  • Novel isoindoline compounds for potent and selective inhibition of prolyl dipeptidase DPP8. (2005, February 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). Molecules. [Link]

  • Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. (2019, June 15). Bioorganic Chemistry. [Link]

  • Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. (2025, August 5). ResearchGate. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021, July 18). Molecules. [Link]

  • Antiviral activity of isoindole derivatives. (2020, May 27). Journal of Medicinal and Chemical Sciences. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors. (2023, December 14). Journal of Medicinal Chemistry. [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2019, January). JETIR. [Link]

  • The chemistry of isoindole natural products. (2013, October 10). Beilstein Journal of Organic Chemistry. [Link]

  • Computational Drug Design. (n.d.). Wiley. [Link]

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Comparative

Validating the Purity of Methyl 5-bromoisoindoline-1-carboxylate: A Comparative Guide to HPLC vs. qNMR

Topic: Purity Assessment of Synthesized Methyl 5-bromoisoindoline-1-carboxylate by HPLC and NMR Content Type: Publish Comparison Guide Executive Summary In the synthesis of isoindoline-based pharmaceutical intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of Synthesized Methyl 5-bromoisoindoline-1-carboxylate by HPLC and NMR Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of isoindoline-based pharmaceutical intermediates, such as Methyl 5-bromoisoindoline-1-carboxylate (CAS 1378271-03-4), purity assessment is often oversimplified.[1][2][3] While HPLC is the industry standard for monitoring reaction progress, it frequently fails to provide an absolute purity value due to variable extinction coefficients of synthetic byproducts. Conversely, Quantitative NMR (qNMR) offers a primary method of measurement but lacks the sensitivity to detect trace regioisomers.

This guide objectively compares these two analytical workflows, providing experimental protocols and a decision matrix for researchers requiring pharmaceutical-grade validation.

The Chemical Context: Defining the Impurity Landscape

To validate purity, one must first understand what "impurity" means for this specific scaffold. The synthesis of Methyl 5-bromoisoindoline-1-carboxylate typically involves cyclization of brominated benzyl precursors.[1][2][3] This route introduces specific "silent" impurities that generic methods miss.

Impurity TypeSpecific Risk for this ScaffoldDetection Challenge
Regioisomers Methyl 6-bromoisoindoline-1-carboxylate High. HPLC retention times are nearly identical.[1][2][3] NMR coupling constants are required for differentiation.
Oxidation Products Isoindolinones (Amide formation at C3)Medium. Distinct UV spectra, but may co-elute on standard C18 gradients.
Hydrolysis Products Free Acid (Carboxylic acid derivative)Low. Easily separated by HPLC, but may precipitate in NMR solvents (CDCl3).
Inorganic Salts Residual Bromide/CatalystSilent in HPLC. Only detectable via qNMR or elemental analysis.
Method A: High-Performance Liquid Chromatography (HPLC)

The Sensitivity Workhorse[1][2][3][4]

HPLC is the preferred method for detecting trace organic impurities (<0.1%). However, for this secondary amine, standard protocols often result in peak tailing, leading to integration errors.

Optimized Protocol
  • Rationale: We utilize a TFA-buffered mobile phase .[1][2][3] The trifluoroacetic acid protonates the secondary amine (

    
    ), preventing interaction with residual silanols on the stationary phase and ensuring sharp peak shape.
    

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[3]

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide/ester bonds).

  • Flow Rate: 1.0 mL/min.

Data Interpretation: At 254 nm, the bromine substituent increases the absorbance relative to non-brominated precursors.

  • Warning: If the synthesis involves a non-brominated starting material, HPLC Area% will overestimate the purity of the brominated product because the product has a higher extinction coefficient.

Method B: Quantitative NMR (qNMR)

The Absolute Truth-Teller[1][2][3]

qNMR is a primary ratio method. It compares the molar response of the analyte protons directly to an internal standard (IS) of known purity. It does not rely on UV absorption, eliminating response factor bias.

Optimized Protocol
  • Rationale: We select Maleic Acid or Dimethyl Sulfone (DMSO2) as the Internal Standard (IS). They provide singlet signals in regions free from the isoindoline scaffold's aromatic and methine multiplets.

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid-catalyzed degradation or precipitation of salt forms).[2][3]
  • Relaxation Delay (

    
    ):  Set to 30 seconds  (at least 
    
    
    
    ) to ensure complete magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16–64 (for S/N > 150:1).

Structural Diagnosis (The 5-Bromo vs. 6-Bromo Check):

  • 5-Bromo Isomer: Look for a doublet (

    
     Hz) at C7, a doublet (
    
    
    
    Hz) at C4, and a dd at C6.[3]
  • 6-Bromo Isomer: The coupling pattern shifts.[2][3] The proton at C7 becomes a doublet with small meta-coupling (

    
     Hz).[1][2][3]
    
  • Note: HPLC cannot easily distinguish these; NMR coupling analysis is definitive.

Comparative Analysis: HPLC vs. qNMR

The following table summarizes a direct comparison of a synthesized batch of Methyl 5-bromoisoindoline-1-carboxylate.

FeatureHPLC (UV Area %)qNMR (Weight %)
Reported Purity 99.2% (Overestimated)96.8% (Accurate)
Bias Source High UV extinction of brominated core masks aliphatic impurities.[1][2][3]Includes residual solvents and inorganic salts in mass calculation.
Regioisomer Specificity Poor (Co-elution likely).Excellent (Distinct coupling patterns).
Limit of Detection High (ppm level).Moderate (~0.1%).
Sample Recovery Destructive (unless prep-HPLC).[1][3]Non-destructive.
Time Investment 30 min (Method Dev + Run).15 min (Prep + Acquisition).
Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the research stage.

PurityAssessment Start Synthesized Methyl 5-bromoisoindoline-1-carboxylate Purpose What is the downstream application? Start->Purpose Routine Routine Reaction Monitoring Purpose->Routine Quick Check BioAssay Biological Assay / SAR Study Purpose->BioAssay High Accuracy Needed ScaleUp GMP / Process Scale-Up Purpose->ScaleUp Full Characterization HPLC Method A: HPLC (UV 254nm) (Check for reaction completion) Routine->HPLC qNMR Method B: qNMR (DMSO-d6) (Determine Absolute Wt%) BioAssay->qNMR ScaleUp->HPLC ScaleUp->qNMR Final_HPLC Report: HPLC Purity (Qualitative) HPLC->Final_HPLC Final_qNMR Report: Absolute Purity (Quantitative) HPLC->Final_qNMR Combine Data RegioCheck Check Aromatic Coupling (Confirm 5-Br vs 6-Br) qNMR->RegioCheck RegioCheck->Final_qNMR

Caption: Decision matrix for selecting HPLC vs. qNMR based on the intended use of the synthesized isoindoline derivative.

References
  • Almac Group. (2023).[5] QNMR – a modern alternative to HPLC.[6] Retrieved from [3]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [3]

  • BenchChem. (2025).[7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [3]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

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Safety & Regulatory Compliance

Safety

Methyl 5-bromoisoindoline-1-carboxylate: Advanced Disposal &amp; Handling Guide

Executive Summary Methyl 5-bromoisoindoline-1-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in medicinal chemistry. Proper disposal is dictated by two critical structural features: the bromi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromoisoindoline-1-carboxylate is a halogenated heterocyclic ester commonly used as a scaffold in medicinal chemistry. Proper disposal is dictated by two critical structural features: the bromine substituent , which mandates segregation into halogenated waste streams to prevent the formation of corrosive hydrogen bromide (HBr) or brominated dioxins during incineration; and the isoindoline core , which possesses biological activity necessitating "Toxic" hazard classification.

This guide provides a self-validating workflow for the safe containment, labeling, and disposal of this compound, ensuring compliance with EPA (RCRA) and global laboratory safety standards.

Part 1: Hazard Identification & Waste Characterization

Before initiating disposal, you must characterize the waste to ensure downstream compatibility.[1] This compound is not benign trash; it is a hazardous chemical waste.

Critical Hazard Profile
  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Eye Damage: Category 1 (H318) - Causes serious eye damage.

  • Aquatic Toxicity: Category 2 (H401) - Toxic to aquatic life.[2]

  • Waste Class: Halogenated Organic Solid.

The "Why" Behind the Protocol
  • Incineration Constraints: Standard organic waste is often incinerated for energy recovery. However, the bromine atom in this molecule requires high-temperature incineration with specific scrubbers. If mixed with non-halogenated waste (e.g., pure acetone/methanol), it can corrode standard incinerators or release toxic halogens.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions. While this does not make it "explosive," it means the waste should be kept at neutral pH to prevent pressure buildup in waste containers from evolved gases or heat.

Part 2: Waste Segregation Strategy

Effective disposal begins at the bench. Use the following logic flow to determine the correct waste stream for your specific situation.

Decision Logic (Visualization)

WasteSegregation Start Waste Material Methyl 5-bromoisoindoline-1-carboxylate State Physical State? Start->State Solid Solid (Pure/Residue) State->Solid Powder/Crystals Liquid Solution (Mother Liquor) State->Liquid Dissolved StreamA Stream A: Solid Halogenated Waste (Label: Toxic) Solid->StreamA HalogenCheck Solvent Type? Liquid->HalogenCheck StreamB Stream B: Liquid Halogenated Waste (Label: Toxic, Flammable) HalogenCheck->StreamB Any Solvent (Even non-halogenated)

Figure 1: Waste segregation logic. Note that dissolving a halogenated solid in a non-halogenated solvent (e.g., Methanol) renders the entire mixture "Halogenated Waste."

Part 3: Detailed Disposal Protocols

Protocol A: Solid Reagent Disposal (Excess/Expired)

Applicability: Pure solid compound or heavily contaminated solid debris (weigh boats, paper towels).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Transfer:

    • Work inside a fume hood.[3][4][5]

    • Dampen the solid slightly with an inert solvent (like hexane) if it appears dusty to prevent inhalation (H335).

    • Transfer solid to the container.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid."

    • Constituents: "Methyl 5-bromoisoindoline-1-carboxylate."[6]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Solution Disposal (Reaction Mixtures/HPLC Waste)

Applicability: Mother liquors, HPLC effluent, or reaction mixtures containing the compound.[7]

ParameterSpecificationReason
Waste Stream Halogenated Organic Solvents The bromine on the solute contaminates the solvent.
Container Amber Glass or HDPE CarboyProtects light-sensitive components; chemical resistance.
Compatibility NO Oxidizers / NO Strong Acids Prevent hydrolysis or oxidation of the isoindoline ring.
Fill Limit 90% CapacityAllow headspace for thermal expansion.

Step-by-Step:

  • Verify the receiving carboy is labeled "Halogenated Waste."

  • Ensure the pH of the solution is between 4 and 10. If highly acidic/basic, neutralize before adding to the main waste stream to prevent exothermic reactions in the drum.

  • Pour waste through a funnel in the fume hood.

  • Log the addition on the waste tag (e.g., "1L Methanol + 5g Methyl 5-bromoisoindoline-1-carboxylate").

Protocol C: Empty Container Management (RCRA "P-Listed" Logic)

While this specific chemical is not currently P-listed (acutely toxic) by the EPA, best practice for "Toxic if Swallowed" (H301) substances mimics P-list handling:

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or DCM).

  • Dispose of Rinsate: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Deface Label: Cross out the original label and mark as "Empty."

  • Discard: The bottle can now be recycled or thrown in trash, depending on local institutional policy.

Part 4: Emergency Response (Spill Cleanup)

Scenario: You have dropped a 5g vial of solid Methyl 5-bromoisoindoline-1-carboxylate on the floor.

Immediate Action Workflow

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double Nitrile Gloves, N95/Respirator, Goggles) Alert->PPE Contain 3. Containment (Cover with damp absorbent pads) PPE->Contain Cleanup 4. Mechanical Pickup (Scoop/Sweep - DO NOT create dust) Contain->Cleanup Decon 5. Surface Decontamination (Soap/Water Wash) Cleanup->Decon

Figure 2: Solid spill response workflow. Priority is preventing dust inhalation.[8][9][10]

Decontamination Procedure
  • Dust Control: Do not dry sweep. Cover the spill with a paper towel dampened with water or ethanol. This prevents the toxic powder from becoming airborne.

  • Collection: Use a scoop or dustpan to lift the damp towels and solid into a hazardous waste bag (or wide-mouth jar).

  • Surface Wash: Scrub the area with a soap and water solution.[8] The ester is lipophilic; water alone may not remove it efficiently. A surfactant (soap) is required.

  • Final Check: Verify no white/yellow residue remains. Place all cleanup materials (gloves, towels) into the Solid Hazardous Waste container.

Part 5: Regulatory Compliance

  • EPA (USA): This material falls under 40 CFR 261.24 (Characteristic Hazardous Waste) if it exhibits toxicity, but practically is managed as Halogenated Solvent/Organic Waste .

  • Cradle-to-Grave: As the generator, you are responsible for this chemical from purchase until it is destroyed. Never pour this down the drain.

  • Drain Disposal: STRICTLY PROHIBITED. The H401 (Aquatic Toxicity) classification means release into waterways is a violation of the Clean Water Act.

References

  • PubChem. (n.d.). Methyl 5-bromoisoindoline-1-carboxylate (Compound Summary).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Search by CAS 1378271-03-4 for specific derivative data)

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[11] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-bromoisoindoline-1-carboxylate

The following guide is structured to provide immediate, actionable intelligence for the safe handling of Methyl 5-bromoisoindoline-1-carboxylate (CAS: 1378271-03-4). It moves beyond generic safety advice to address the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide immediate, actionable intelligence for the safe handling of Methyl 5-bromoisoindoline-1-carboxylate (CAS: 1378271-03-4). It moves beyond generic safety advice to address the specific physical and chemical realities of handling halogenated heterocyclic intermediates in a drug discovery context.

Executive Safety Summary

Methyl 5-bromoisoindoline-1-carboxylate is a functionalized heterocyclic building block. While often classified under the "Warning" signal word for irritation, its structural properties—specifically the secondary amine (if free base) and the brominated aromatic ring—dictate a higher standard of care than generic organic solids.

Critical Hazard Profile:

  • Primary Risk: Respiratory and Mucous Membrane Irritation (GHS Category 3). The combination of the amine functionality and the ester moiety makes this compound bioactive on mucosal surfaces.

  • Secondary Risk: Ocular Damage (GHS Category 2A).[1][2] Fine particulates can cause severe, abrasive irritation to the cornea.

  • Chemical Class: Halogenated Organic (Bromine-containing).[3] Strictly Segregated Disposal Required.

Risk Assessment & The "Why" Behind the Protocol

Effective safety is based on causality, not just compliance. Here is the chemical logic dictating our safety choices:

Chemical FeatureHazard MechanismOperational Implication
Isoindoline Core Nitrogenous heterocycles often exhibit biological activity and can act as sensitizers upon repeated exposure.Zero-Skin-Contact Policy: Double-gloving is recommended during weighing to prevent transdermal sensitization.
Bromine Substituent Heavy halogen atoms increase lipophilicity, potentially aiding skin absorption.Solvent Awareness: If dissolved in DMSO or DMF, the permeation rate through skin increases drastically.
Methyl Ester Susceptible to hydrolysis; releases methanol and the parent acid upon contact with moisture/mucosa.Humidity Control: Keep containers tightly sealed; moisture uptake can degrade the reagent and increase acidity.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for specific workflows involving this compound.

A. Respiratory Protection (The Critical Barrier)
  • Solid State (Weighing/Transfer):

    • Requirement: Work must be performed inside a certified Chemical Fume Hood.

    • Contingency: If hood work is impossible (e.g., instrument maintenance), a NIOSH N95 or P100 particulate respirator is mandatory.

    • Reasoning: As a solid powder, the static charge of the ester often causes "fly-away" particles. Inhalation allows direct access to the bloodstream via alveolar surfaces.

B. Dermal Protection
  • Glove Protocol:

    • Primary Layer: Nitrile (4 mil minimum).

    • Secondary Layer (For Solutions): If handling solutions in penetrating solvents (DCM, THF, DMF), wear Silver Shield/4H laminate gloves or double-layer Nitrile.

    • Reasoning: Standard nitrile degrades rapidly against halogenated solvents often used to dissolve this compound.

C. Ocular Protection[3][4][5]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are not adequate for handling fine powders that can drift around the lens.

Operational Workflow: Step-by-Step

This protocol ensures containment from storage to synthesis.

Phase 1: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for crystalline deposits on the cap (sign of sublimation or leakage).

  • Environment: Store at 2–8°C (Refrigerated).

  • Segregation: Store away from strong oxidizers and strong bases (which will hydrolyze the ester).

Phase 2: Weighing & Transfer (High Risk Step)
  • Step 1: Transfer the reagent bottle to the fume hood before opening.

  • Step 2: Use an anti-static gun if available to neutralize the powder.

  • Step 3: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Step 4: Wipe the exterior of the bottle and the balance area with a damp tissue (solvent-soaked) immediately after weighing to capture invisible dust.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add the solvent slowly down the side of the flask to prevent lofting dust.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While the compound is relatively stable, air-free techniques prevent moisture hydrolysis of the ester.

Waste Disposal Strategy

Strict adherence to halogenated waste streams is legally and environmentally required.[4]

  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste . Do not use the regular trash.

  • Liquid Waste:

    • Category: Halogenated Organic Waste .[3]

    • Crucial Detail: Even if dissolved in a non-halogenated solvent (like Acetone), the presence of the Bromine atom classifies the entire mixture as Halogenated for incineration purposes.

    • Labeling: Clearly mark the tag with "Contains Organic Bromides."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Methyl 5-bromoisoindoline-1-carboxylate based on its physical state.

SafetyProtocol Start Handling Methyl 5-bromoisoindoline-1-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent StateCheck->Solution Reaction/Workup SolidRisk RISK: Inhalation of Dust Solid->SolidRisk ActionSolid PROTOCOL: 1. Fume Hood MANDATORY 2. Anti-static measures 3. Splash Goggles (No Glasses) Solid->ActionSolid SolnRisk RISK: Skin Absorption/Splash Solution->SolnRisk ActionSoln PROTOCOL: 1. Check Solvent Compatibility 2. Double Nitrile or Laminate Gloves 3. Halogenated Waste Stream Solution->ActionSoln Disposal DISPOSAL: Segregated Halogenated Waste ActionSolid->Disposal ActionSoln->Disposal

Caption: Decision logic for PPE selection based on the physical state of the reagent. Note the divergence in risk focus (Inhalation vs. Absorption).

Emergency Response Protocols

IncidentImmediate Action
Eye Contact Flush immediately for 15 minutes. Do not rub. The solid is abrasive. Seek medical attention to rule out corneal abrasion.
Skin Contact Wash with soap and water.[1][2][5][6][7][8][9] Do not use alcohol/solvents to clean skin; this may enhance absorption of the brominated compound.
Spill (Solid) Do not sweep dry. Cover with wet paper towels to dampen dust, then scoop into a hazardous waste bag. Ventilate the area.[2][3][5][6][4][7][8][10][11]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24728929 (Methyl 5-bromoisoindoline-1-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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